Product packaging for Cochliodinol(Cat. No.:CAS No. 11051-88-0)

Cochliodinol

Cat. No.: B079253
CAS No.: 11051-88-0
M. Wt: 506.6 g/mol
InChI Key: ZXRULNXZJSCTQQ-UHFFFAOYSA-N
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Description

Cochliodinol is a structurally distinct bis-indolyl benzoquinone metabolite isolated from the endophytic fungus Chaetomium cochliodes. This natural product has garnered significant research interest due to its pronounced and broad-spectrum antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its primary mechanism of action is attributed to the disruption of microbial mitochondrial function; this compound acts as a potent inhibitor of NADH-ubiquinone reductase (Complex I) in the electron transport chain, leading to a collapse of the proton gradient, depletion of cellular ATP, and ultimately, microbial cell death. Beyond its antimicrobial applications, this compound is a valuable tool in cancer research, where it has demonstrated cytotoxic effects against various human cancer cell lines. Researchers utilize this compound to study induced oxidative stress, apoptosis, and the metabolic dependencies of proliferating cells. Its unique chemical scaffold also makes it a subject of interest in medicinal chemistry for structure-activity relationship (SAR) studies and as a potential lead compound for the development of novel anti-infective and chemotherapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O4 B079253 Cochliodinol CAS No. 11051-88-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRULNXZJSCTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=C(C=C5)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149268
Record name Cochliodinol
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Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11051-88-0
Record name Cochliodinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=11051-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cochliodinol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011051880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cochliodinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cochliodinol: A Technical Guide to its Discovery, Isolation, and Characterization from Chaetomium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of cochliodinol, a bioactive metabolite produced by fungi of the Chaetomium genus. It details the initial discovery, comprehensive experimental protocols for its isolation and purification, and a summary of its known biological activities, with a focus on its antifungal properties.

Introduction

This compound is a purple pigment first identified from cultures of Chaetomium cochliodes and Chaetomium globosum.[1][2][3] It is an intracellular metabolite with the molecular formula C₃₂H₃₂N₂O₄.[1][3] This compound has garnered interest due to its notable antifungal and antibacterial activities.[1] This guide serves as a comprehensive resource for researchers interested in the study and potential application of this compound.

Discovery and Production

This compound was first reported by Brewer, Jerram, and Taylor in 1968.[2][3] Their work established that the pigment is produced intracellularly by several isolates of Chaetomium cochliodes and Chaetomium globosum on a variety of culture media.[1][3] The production of this compound is directly proportional to the growth of the fungal isolate, with yields reaching up to 0.45 mg/mL of the culture medium.[1][3]

A second, related fluorescent pigment is also produced by the same Chaetomium isolates, but in significantly smaller quantities, approximately 1/500th of the this compound yield.[1]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Chaetomium species and the subsequent isolation and purification of this compound.

Fungal Cultivation

A standardized protocol for the cultivation of Chaetomium for this compound production is outlined below.

Materials:

  • Chaetomium cochliodes or Chaetomium globosum culture

  • Potato Dextrose Agar (PDA) plates

  • Liquid culture medium (e.g., Czapek's medium)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculation: Aseptically transfer a small agar plug of a mature Chaetomium culture to the center of a fresh PDA plate.

  • Incubation: Incubate the plates at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

  • Liquid Culture: From the PDA plate, transfer several agar plugs containing fungal mycelium to Erlenmeyer flasks containing the liquid culture medium.

  • Fermentation: Incubate the liquid cultures on a rotary shaker at 150 rpm and 25°C for 10-14 days. The appearance of a deep purple color in the mycelium indicates the production of this compound.

Isolation and Purification of this compound

The following protocol for the extraction and purification of this compound is based on established methods for fungal metabolite isolation.

Materials:

  • Chaetomium culture broth from fermentation

  • Blender or homogenizer

  • Freeze-dryer (lyophilizer)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Chloroform

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 HPLC column

  • Acetonitrile

  • Water

Procedure:

  • Mycelium Harvesting: Separate the mycelium from the culture broth by filtration.

  • Cell Lysis: For complete extraction, it is essential to lyse the fungal cells. Homogenize the mycelium in a blender and subsequently freeze-dry the material.

  • Solvent Extraction: Extract the lyophilized mycelium with ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the metabolite.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to yield a crude purple pigment.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of chloroform and then methanol.

    • Collect the fractions and monitor by thin-layer chromatography (TLC). The purple-colored fractions contain this compound.

  • HPLC Purification:

    • Pool the this compound-containing fractions from the column chromatography and concentrate.

    • Further purify the sample using a C18 HPLC column.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular FormulaC₃₂H₃₂N₂O₄[1][3]
Molecular Weight524.6 g/mol
Maximum YieldUp to 0.45 mg/mL[1][3]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following data is based on the findings of Jerram et al. (1975).

¹H NMR (300 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
δ (ppm)δ (ppm)
Data to be populated from Jerram et al. (1975)Data to be populated from Jerram et al. (1975)

Mass Spectrometry

The fragmentation pattern of this compound in mass spectrometry provides key structural information.

m/z Relative Intensity (%) Proposed Fragment
Data to be populated from Jerram et al. (1975)Data to be populated from Jerram et al. (1975)Data to be populated from Jerram et al. (1975)

Biological Activity and Signaling Pathways

This compound exhibits significant antifungal activity against a range of microorganisms.[1] A key study demonstrated that this compound at a concentration of 15 µg/mL reduces the respiration rate of Fusarium oxysporum microspores by approximately 70%.[4] This inhibitory effect was observed with both glucose and succinate as substrates, suggesting a direct impact on the mitochondrial electron transport chain.

Proposed Mechanism of Action

The inhibition of respiration in F. oxysporum points towards this compound interfering with key components of the mitochondrial electron transport chain. This could involve the inhibition of one or more of the enzyme complexes (Complex I-IV) responsible for oxidative phosphorylation. Such inhibition would lead to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), ultimately leading to fungal cell death.

Visualizations

Experimental Workflow

experimental_workflow cluster_cultivation Fungal Cultivation cluster_isolation Isolation and Purification A Inoculation of Chaetomium on PDA B Incubation (7-10 days) A->B C Transfer to Liquid Medium B->C D Fermentation (10-14 days) C->D E Mycelium Harvesting D->E Culture Broth F Cell Lysis (Homogenization & Lyophilization) E->F G Ethyl Acetate Extraction F->G H Concentration G->H I Silica Gel Chromatography H->I J HPLC Purification I->J K Pure this compound J->K

Caption: Workflow for the cultivation and isolation of this compound.

Proposed Signaling Pathway Inhibition

signaling_pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC_I Complex I ETC_III Complex III ETC_I->ETC_III ETC_II Complex II ETC_II->ETC_III ETC_IV Complex IV ETC_III->ETC_IV ATP_Synthase ATP Synthase ETC_IV->ATP_Synthase H+ Gradient This compound This compound Respiration_Inhibition Inhibition of Respiration This compound->Respiration_Inhibition ATP_Depletion ATP Depletion Respiration_Inhibition->ATP_Depletion ROS_Increase Increased ROS Respiration_Inhibition->ROS_Increase Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death ROS_Increase->Cell_Death

Caption: Proposed mechanism of this compound's antifungal action.

Conclusion

This compound, a purple pigment from Chaetomium species, represents a promising natural product with significant antifungal properties. This guide has provided a detailed overview of its discovery, methods for its production and purification, and insights into its mechanism of action. The inhibition of mitochondrial respiration in fungi highlights a key area for further investigation and potential development of novel antifungal agents. The protocols and data presented herein are intended to facilitate future research into this fascinating and potent metabolite.

References

An In-depth Technical Guide to Cochliodinol-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a purple pigment metabolite, has garnered significant interest within the scientific community for its notable antifungal and antibacterial properties. Produced by specific fungal strains of the genus Chaetomium, this secondary metabolite presents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, focusing on the producing fungal strains, quantitative production data, detailed experimental protocols for its isolation and characterization, and insights into its mechanism of action.

This compound-Producing Fungal Strains

This compound is primarily produced by fungi belonging to the genus Chaetomium, specifically Chaetomium cochliodes and Chaetomium globosum. These species are known to synthesize a variety of bioactive secondary metabolites, with this compound being a characteristic purple pigment.

Quantitative Production of this compound

The production of this compound is an intracellular process and can be influenced by the specific fungal isolate and the composition of the culture medium. While the rate of production is generally proportional to the growth of the fungus for a given isolate, there is considerable variation in yield between different isolates.

Table 1: Quantitative Production of this compound by Chaetomium Species

Fungal SpeciesIsolate(s)Culture MediumMaximum YieldReference(s)
Chaetomium cochliodesThree isolatesWide range of mediaUp to 0.45 mg/ml
Chaetomium globosumTwo isolatesWide range of mediaUp to 0.45 mg/ml

Experimental Protocols

Cultivation of Chaetomium cochliodes for this compound Production

This protocol outlines the steps for cultivating Chaetomium cochliodes to produce this compound.

Materials:

  • Chaetomium cochliodes culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator

Procedure:

  • Activation of Fungal Culture: Inoculate the Chaetomium cochliodes strain onto PDA plates and incubate at 25-28°C for 7-10 days until sufficient mycelial growth is observed.

  • Inoculum Preparation: From the mature PDA culture, aseptically transfer a few agar plugs of the fungal mycelium into a flask containing sterile PDB.

  • Fermentation: Incubate the flask on a rotary shaker at 120-150 rpm and 25-28°C for 14-21 days in the dark to allow for optimal growth and production of this compound.

Extraction and Purification of this compound

The following protocol details the extraction and purification of this compound from the fungal biomass.

Materials:

  • Fungal biomass from Chaetomium cochliodes culture

  • Ethyl acetate

  • Hexane

  • Methanol

  • Silica gel for column chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Harvest the fungal biomass by filtration.

    • Dry the biomass (e.g., by lyophilization).

    • Extract the dried biomass with ethyl acetate at room temperature with agitation for 24 hours.

    • Filter the mixture and collect the ethyl acetate extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Silica Gel Column Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate).

      • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

      • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the purple this compound pigment.

    • High-Performance Liquid Chromatography (HPLC):

      • Pool the this compound-containing fractions from the column chromatography and concentrate them.

      • Further purify the concentrated fraction by preparative HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water) to obtain pure this compound.

Characterization of this compound

The structure of the purified this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound, including the connectivity of atoms and the stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.

Mechanism of Action

This compound exhibits its antifungal activity by interfering with cellular respiration. Studies have shown that at a concentration of 15 μg/ml, this compound reduces the respiration rate of Fusarium oxysporum microspores by approximately 70% when glucose or succinate are used as substrates. This suggests that this compound likely targets one or more components of the mitochondrial electron transport chain. As a quinone-containing metabolite, a plausible mechanism is the inhibition of electron flow, potentially at Complex III (cytochrome bc1 complex), thereby disrupting ATP synthesis and leading to fungal cell death.

Visualizations

Signaling Pathway: Proposed Inhibition of Mitochondrial Respiration by this compound

Cochliodinol_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I (NADH Dehydrogenase) CoQ Coenzyme Q Complex_I->CoQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Inhibition caption Proposed inhibition of Complex III by this compound.

Caption: Proposed inhibition of Complex III by this compound.

Experimental Workflow: Isolation and Bioactivity Screening of this compound

Cochliodinol_Workflow cluster_Production Production cluster_Isolation Isolation & Purification cluster_Analysis Analysis & Screening Start Inoculation of Chaetomium cochliodes Fermentation Liquid Fermentation (PDB, 25-28°C, 14-21 days) Start->Fermentation Harvest Harvest Fungal Biomass Fermentation->Harvest Extraction Ethyl Acetate Extraction Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Characterization Structural Characterization (NMR, MS) Pure_this compound->Characterization Bioassay Antifungal Bioassay (e.g., vs. Fusarium oxysporum) Pure_this compound->Bioassay caption Workflow for this compound isolation and screening.

Caption: Workflow for this compound isolation and screening.

The Unveiling of Cochliodinol's Origin: A Deep Dive into its Biosynthetic Pathway in Chaetomium globosum

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the proposed biosynthetic pathway of cochliodinol, a dimeric benzoquinone secondary metabolite produced by the filamentous fungus Chaetomium globosum. While direct experimental elucidation of the this compound pathway remains to be fully detailed in scientific literature, this document synthesizes current knowledge on the biosynthesis of the closely related and co-occurring metabolite, cochliodone A, to present a robust, plausible model for this compound's formation. This guide is intended to serve as a foundational resource for researchers in natural product biosynthesis, mycology, and drug discovery.

Chaetomium globosum is a well-known producer of a diverse array of bioactive secondary metabolites. Among these, the cochliodones, a family of dimeric azaphilones and benzoquinones, have garnered significant interest for their potential biological activities. Understanding the genetic and enzymatic machinery behind their production is crucial for harnessing their therapeutic potential. Recent studies have successfully identified and characterized the biosynthetic gene cluster responsible for cochliodone A production in C. globosum, offering a blueprint to infer the synthesis of structurally similar compounds like this compound.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is hypothesized to share a significant portion of its pathway with that of cochliodone A, diverging at a late stage. The pathway is proposed to initiate from the condensation of acetyl-CoA and malonyl-CoA by a non-reducing polyketide synthase (NR-PKS) to form a polyketide backbone. This backbone then undergoes a series of modifications including cyclization, aromatization, and tailoring reactions mediated by various enzymes encoded within the "cochliodones biosynthesis cluster."

The key proposed steps are as follows:

  • Polyketide Synthesis: A highly-reducing polyketide synthase (HR-PKS) and a non-reducing polyketide synthase (NR-PKS) likely collaborate to produce the initial polyketide chain.

  • Cyclization and Aromatization: The polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form a monomeric precursor.

  • Tailoring Modifications: A series of tailoring enzymes, including oxidoreductases and methyltransferases, modify the monomeric precursor.

  • Dimerization: A laccase-like multicopper oxidase is proposed to catalyze the oxidative dimerization of two monomeric units to form the core structure of this compound.

  • Final Modifications: Subsequent enzymatic modifications, potentially involving hydroxylases, lead to the final this compound structure.

The following diagram illustrates the proposed biosynthetic pathway for this compound, drawing parallels from the experimentally supported pathway of cochliodone A.

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks NR-PKS/HR-PKS (Polyketide Synthase) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclase Cyclase/Aromatase polyketide->cyclase monomer Monomeric Precursor cyclase->monomer tailoring1 Tailoring Enzymes (e.g., Oxidoreductase) monomer->tailoring1 modified_monomer Modified Monomer tailoring1->modified_monomer dimerization Laccase-like Multicopper Oxidase modified_monomer->dimerization x2 dimer Dimeric Intermediate dimerization->dimer tailoring2 Tailoring Enzymes (e.g., Hydroxylase) dimer->tailoring2 This compound This compound tailoring2->this compound

A proposed biosynthetic pathway for this compound in Chaetomium globosum.

Quantitative Data Summary

Direct quantitative data for the biosynthetic pathway of this compound is not currently available in the literature. However, studies on the production of related secondary metabolites in Chaetomium globosum provide some context for typical yields and culture conditions. The following table summarizes production data for this compound as reported in a foundational study. It is important to note that these values can vary significantly based on the fungal strain, culture medium, and fermentation conditions.

Metabolite Producing Organism Culture Medium Yield Reference
This compoundChaetomium cochliodes, Chaetomium globosumNot specifiedUp to 0.45 mg/mlBrewer et al., 1968

Key Experimental Protocols

The elucidation of secondary metabolite biosynthetic pathways relies on a combination of genetic and biochemical techniques. The following are detailed methodologies for key experiments that would be essential for validating the proposed this compound pathway.

Gene Knockout via Homologous Recombination in Chaetomium globosum

This protocol describes a general workflow for targeted gene deletion to investigate the function of genes within the putative this compound biosynthetic cluster.

a. Vector Construction:

  • Isolate genomic DNA from C. globosum.
  • Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene using high-fidelity PCR.
  • Clone the amplified flanking regions into a knockout vector containing a selectable marker (e.g., hygromycin B resistance cassette). The flanking regions should be positioned on either side of the resistance cassette.
  • Verify the final construct by restriction digestion and Sanger sequencing.

b. Protoplast Preparation and Transformation:

  • Grow C. globosum mycelia in a suitable liquid medium.
  • Harvest and wash the mycelia.
  • Digest the fungal cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).
  • Filter the resulting protoplasts through sterile glass wool to remove mycelial debris.
  • Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).
  • Add the knockout vector DNA to the protoplast suspension.
  • Induce DNA uptake by adding polyethylene glycol (PEG) solution.
  • Plate the transformed protoplasts on a regeneration medium containing the selective antibiotic (e.g., hygromycin B).

c. Screening and Verification of Transformants:

  • Isolate genomic DNA from putative transformants.
  • Perform PCR analysis using primers that bind outside the flanking regions and within the resistance cassette to confirm homologous recombination.
  • Further verify the gene deletion by Southern blot analysis.
  • Analyze the metabolic profile of the knockout mutant by HPLC or LC-MS to confirm the cessation of this compound production.

Heterologous Expression in Aspergillus nidulans

This protocol outlines the expression of the putative this compound biosynthetic gene cluster in a well-characterized host to confirm its role in producing the final compound.

a. Gene Cluster Cloning:

  • Identify the full-length genes of the putative this compound biosynthetic cluster from the C. globosum genome.
  • Amplify each gene, including its native promoter and terminator regions, by PCR.
  • Assemble the individual genes into a single expression construct using techniques such as Gibson assembly or yeast homologous recombination. The construct should be in a vector suitable for replication in E. coli and transformation into A. nidulans.

b. Fungal Transformation:

  • Prepare protoplasts of a suitable A. nidulans host strain (often one with deletions of major endogenous secondary metabolite clusters to reduce background).
  • Transform the protoplasts with the expression construct containing the this compound gene cluster and a selectable marker.
  • Select for transformants on an appropriate selective medium.

c. Metabolite Analysis:

  • Cultivate the successful transformants in a suitable production medium.
  • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
  • Analyze the extract by HPLC and LC-MS, comparing the metabolic profile to that of the wild-type A. nidulans and a pure standard of this compound to confirm its production.

The following diagram illustrates a general experimental workflow for the elucidation of a fungal secondary metabolite biosynthetic pathway.

Experimental Workflow start Identify Putative Biosynthetic Gene Cluster gene_knockout Gene Knockout Studies in Native Host start->gene_knockout heterologous_expression Heterologous Expression in Model Host start->heterologous_expression metabolite_analysis_ko Metabolite Profile Analysis (HPLC, LC-MS) gene_knockout->metabolite_analysis_ko metabolite_analysis_het Metabolite Profile Analysis (HPLC, LC-MS) heterologous_expression->metabolite_analysis_het pathway_elucidation Elucidation of Biosynthetic Steps and Enzyme Functions metabolite_analysis_ko->pathway_elucidation metabolite_analysis_het->pathway_elucidation in_vitro_assays In Vitro Enzyme Assays with Purified Proteins pathway_elucidation->in_vitro_assays final_pathway Validated Biosynthetic Pathway in_vitro_assays->final_pathway

A generalized workflow for elucidating a fungal secondary metabolite pathway.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Chaetomium globosum, based on the well-characterized pathway of cochliodone A, provides a solid framework for future research. The key to fully validating this pathway lies in the systematic application of the experimental protocols outlined in this guide. Targeted gene knockout of each gene within the "cochliodones biosynthesis cluster" will definitively establish their roles. Furthermore, heterologous expression of the entire cluster, as well as subsets of genes, will not only confirm the final product but also allow for the isolation and characterization of biosynthetic intermediates. In vitro assays with purified enzymes will be instrumental in dissecting the precise biochemical transformations at each step.

The elucidation of the this compound biosynthetic pathway will not only deepen our understanding of the metabolic capabilities of Chaetomium globosum but also open avenues for the engineered biosynthesis of novel, bioactive analogues for potential applications in medicine and agriculture.

A Comprehensive Technical Guide to Cochliodinol: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a secondary metabolite primarily produced by fungi of the genus Chaetomium, notably Chaetomium globosum and Chaetomium cochliodes, has garnered significant interest within the scientific community.[1][2] This purple pigment belongs to the class of bis(indolyl)benzoquinones and has demonstrated a range of biological activities, including notable antifungal and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a structurally complex molecule with the IUPAC name 2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione.[3] Its key physical and chemical properties are summarized in the table below, providing a ready reference for researchers.

PropertyValueReference(s)
Molecular Formula C₃₂H₃₀N₂O₄[3]
Molecular Weight 506.6 g/mol [3]
Appearance Purple pigment[4]
Melting Point 214 °C
Solubility Soluble in most organic solvents, sparingly soluble in water. It forms stable, insoluble salts with strong bases, but the triethanolamine salt is appreciably soluble in water.[1]

Experimental Protocols

Isolation and Purification of this compound from Chaetomium globosum

The following protocol outlines a general method for the extraction and purification of this compound from fungal cultures.[2][3]

1. Fungal Cultivation:

  • Inoculate a pure culture of Chaetomium globosum on a suitable solid medium such as oatmeal agar and incubate at 25-27 °C for 14 days to obtain a mature culture.[5]

  • For large-scale production, prepare a solid rice medium by autoclaving a mixture of rice and water. Inoculate with agar plugs from the mature culture and incubate at 27 °C for 21 days.[5]

2. Extraction of Secondary Metabolites:

  • After the incubation period, dry the fermented rice solid medium and pulverize it.

  • Perform exhaustive extraction of the powdered culture with ethyl acetate. This can be done by maceration or using a Soxhlet apparatus.

  • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the purple pigment corresponding to this compound.

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of methanol and water to obtain pure this compound.[6]

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculate Chaetomium globosum on Oatmeal Agar B Incubate at 25-27°C for 14 days A->B C Transfer to solid rice medium B->C D Incubate at 27°C for 21 days C->D E Dry and pulverize fermented medium D->E F Extract with Ethyl Acetate E->F G Evaporate solvent to get crude extract F->G H Silica Gel Column Chromatography G->H I Fraction Collection and TLC Analysis H->I J Preparative HPLC I->J K Pure this compound J->K

Figure 1: Experimental workflow for the isolation and purification of this compound.
Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. The symmetrical nature of the this compound molecule will be reflected in the number and multiplicity of the signals.[5]

2. Mass Spectrometry (MS):

  • Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the accurate mass and molecular formula of this compound.

  • Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural information.

3. Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the purified compound to identify the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-H groups.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Record the UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol). The spectrum will show characteristic absorption maxima in the visible region, which is responsible for its purple color.

Biological Activity and Signaling Pathways

Antifungal Activity

This compound has been reported to exhibit inhibitory activity against the growth of various microfungi.[1] One of the proposed mechanisms for its antifungal action is the disruption of cellular respiration. Studies on Fusarium oxysporum have shown that this compound can reduce the respiration rate of its microspores.[1] This inhibition of a fundamental metabolic process likely contributes to its fungistatic or fungicidal effects. The general mechanism of action for many antifungal agents involves targeting essential cellular processes like cell wall synthesis, membrane integrity, or nucleic acid and protein synthesis.[7][8][9] While the precise molecular targets of this compound are not fully elucidated, its impact on respiration suggests an interference with mitochondrial function or related enzymatic pathways.

antifungal_mechanism This compound This compound FungalCell Fungal Cell This compound->FungalCell Respiration Cellular Respiration This compound->Respiration Inhibits Mitochondria Mitochondria FungalCell->Mitochondria Mitochondria->Respiration GrowthInhibition Fungal Growth Inhibition Respiration->GrowthInhibition Leads to

Figure 2: Proposed mechanism of antifungal action of this compound.
Antioxidant Activity and Potential Signaling Pathways

This compound has been noted for its antioxidant properties. While the specific signaling pathways modulated by this compound have not been extensively studied, its antioxidant activity suggests a potential interaction with pathways involved in cellular stress response, such as the Nrf2-Keap1 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.[10][11] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Many natural antioxidant compounds exert their protective effects through the activation of this pathway.[10][11] It is plausible that this compound could act as an activator of the Nrf2 pathway, leading to an enhanced cellular defense against oxidative damage. Further research is required to confirm this hypothesis and to elucidate the precise molecular interactions of this compound with the components of this signaling cascade.

antioxidant_pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Potentially disrupts OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Nucleus->ARE AntioxidantEnzymes Antioxidant & Detoxifying Enzymes ARE->AntioxidantEnzymes Activates transcription of CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection Provides

References

Cochliodinol: Unraveling the Antioxidant Potential of a Fungal Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cochliodinol, a pigmented phenolic compound with the molecular formula C32H30N2O4, is a secondary metabolite produced by fungi belonging to the genus Chaetomium, notably Chaetomium cochliodes and Chaetomium globosum.[1][2] Historically, research on this compound, primarily conducted in the mid-20th century, has centered on its isolation, structural characterization, and its pronounced antifungal and antibacterial properties.[1][3][4] While its phenolic nature suggests a potential for antioxidant activity, a comprehensive investigation into the specific mechanisms of this activity is notably absent in the current scientific literature. This technical guide aims to synthesize the available information on this compound and to identify the significant knowledge gaps that present opportunities for future research in the realm of antioxidant science and therapeutic development.

Introduction to this compound

This compound is characterized as a purple pigment and is classified as a phenol.[1] It is biosynthesized by various Chaetomium species, which are a rich source of diverse and bioactive secondary metabolites.[1] The compound's structure has been identified as 2,5-dihydroxy-3,6-bis[5-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione.[5][6] Early studies documented its inhibitory effects on the growth of various microfungi and bacteria.[1][3]

The Antioxidant Hypothesis: An Unexplored Frontier

Phenolic compounds are a well-established class of antioxidants that exert their effects through various mechanisms, including scavenging of reactive oxygen species (ROS), chelation of metal ions, and modulation of cellular antioxidant defense systems. Given that this compound is a phenolic compound, it is reasonable to hypothesize that it possesses antioxidant properties. However, dedicated studies to elucidate the specific antioxidant mechanism of this compound are currently unavailable.

Key Research Questions:

  • Does this compound exhibit direct radical scavenging activity against key ROS such as superoxide anion, hydroxyl radical, and hydrogen peroxide?

  • What is the in vitro antioxidant capacity of this compound as measured by standard assays (e.g., DPPH, ABTS, FRAP, ORAC)?

  • Does this compound influence the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx)?

  • Does this compound activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response?

Potential Mechanisms of Antioxidant Activity (Hypothetical)

Based on the general understanding of phenolic antioxidants, the following mechanisms could be investigated for this compound:

  • Direct Radical Scavenging: The hydroxyl groups on the benzoquinone ring of this compound could potentially donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions.

  • Modulation of Antioxidant Enzymes: this compound might enhance the expression and/or activity of key antioxidant enzymes. This could occur through the activation of transcription factors such as Nrf2.[7][8]

  • Metal Chelation: The structure of this compound may allow it to chelate pro-oxidant metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of hydroxyl radicals.

Proposed Experimental Workflows for Investigating this compound's Antioxidant Mechanism

To address the current knowledge gap, a systematic investigation of this compound's antioxidant properties is required. The following diagrams outline potential experimental workflows.

experimental_workflow_in_vitro cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical Scavenging Data_Analysis Quantitative Antioxidant Capacity DPPH->Data_Analysis IC50 Calculation ABTS ABTS Radical Scavenging ABTS->Data_Analysis TEAC Value FRAP Ferric Reducing Antioxidant Power FRAP->Data_Analysis Ferrous Equivalents ROS ROS Scavenging (e.g., O2•-, •OH) ROS->Data_Analysis Scavenging Percentage This compound This compound Sample This compound->DPPH This compound->ABTS This compound->FRAP This compound->ROS

Caption: Proposed workflow for in vitro assessment of this compound's direct antioxidant capacity.

experimental_workflow_cellular cluster_cell_culture Cell-Based Assays cluster_endpoints Measurement of Cellular Responses CellCulture Cell Line (e.g., HepG2, SH-SY5Y) CochliodinolTreatment Pre-treatment with this compound CellCulture->CochliodinolTreatment OxidativeStress Induce Oxidative Stress (e.g., H2O2, t-BHP) ROS_Measurement Intracellular ROS Levels (e.g., DCFH-DA assay) OxidativeStress->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity (SOD, CAT, GPx) OxidativeStress->Enzyme_Activity Nrf2_Activation Nrf2 Nuclear Translocation (Western Blot, Immunofluorescence) OxidativeStress->Nrf2_Activation CochliodinolTreatment->OxidativeStress Analysis Data Analysis and Interpretation ROS_Measurement->Analysis Enzyme_Activity->Analysis Gene_Expression Target Gene Expression (qRT-PCR for HO-1, NQO1) Nrf2_Activation->Gene_Expression Gene_Expression->Analysis

Caption: Proposed workflow for investigating the cellular antioxidant effects of this compound.

Data Presentation: A Call for Future Research

Due to the lack of experimental data on the antioxidant activity of this compound, it is not possible to present quantitative data in tabular format at this time. Future research should aim to populate tables such as the following:

Table 1: In Vitro Antioxidant Activity of this compound

AssayThis compound (IC50/TEAC/etc.)Positive Control (e.g., Ascorbic Acid, Trolox)
DPPH Radical ScavengingData to be determinedReference value
ABTS Radical ScavengingData to be determinedReference value
Ferric Reducing PowerData to be determinedReference value
Superoxide ScavengingData to be determinedReference value
Hydroxyl Radical ScavengingData to be determinedReference value

Table 2: Effect of this compound on Antioxidant Enzyme Activity in a Cellular Model

TreatmentSOD Activity (% of control)CAT Activity (% of control)GPx Activity (% of control)
Control100100100
Oxidative StressorData to be determinedData to be determinedData to be determined
This compound + Oxidative StressorData to be determinedData to be determinedData to be determined

Conclusion and Future Directions

This compound remains an intriguing fungal metabolite with established antimicrobial properties and a high potential for antioxidant activity based on its chemical structure. However, a significant gap in the scientific literature exists regarding the experimental validation and mechanistic elucidation of this potential. The workflows and research questions outlined in this guide provide a roadmap for future investigations that could unlock the therapeutic potential of this compound in oxidative stress-related pathologies. Such studies are essential to move this compound from a compound of historical interest to a candidate for modern drug development. Researchers are encouraged to pursue these avenues to fully characterize the bioactivity of this unique natural product.

References

Unraveling the Antifungal Mechanism of Cochliodinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cochliodinol, a dimeric benzoquinone metabolite produced by fungi of the genus Chaetomium, has demonstrated notable antifungal properties. This in-depth technical guide synthesizes the current understanding of its mechanism of action, focusing on its primary role as an inhibitor of fungal mitochondrial respiration. This document provides a comprehensive overview of the available data, details relevant experimental methodologies, and visualizes the proposed molecular interactions and pathways, offering a valuable resource for researchers engaged in the discovery and development of novel antifungal agents.

Core Antifungal Mechanism: Inhibition of Mitochondrial Respiration

The principal antifungal activity of this compound is attributed to its ability to disrupt the mitochondrial respiratory chain in fungi. Early studies have shown that this compound significantly reduces the rate of oxygen consumption in fungal spores, pointing to a direct interference with cellular energy metabolism.

A key study demonstrated that this compound, at a concentration of 15 µg/ml, inhibited the respiration rate of Fusarium oxysporum microspores by approximately 70%.[1][2] This inhibitory effect was observed with both glucose and succinate as respiratory substrates, suggesting that this compound acts on a component of the electron transport chain common to the oxidation of both NADH and FADH2. The partial reversal of this inhibition by the addition of magnesium ions suggests a potential interaction with enzyme complexes that have cofactors requiring this divalent cation.[1][2]

While the precise molecular target within the fungal respiratory chain has not been definitively identified, the evidence strongly supports the disruption of this critical pathway as the primary mechanism of this compound's antifungal action.

Quantitative Data on Antifungal Activity

Quantitative data on the antifungal efficacy of this compound is limited in the currently available literature. The most specific data point comes from the foundational study on its mechanism. Further research is required to establish a comprehensive antifungal spectrum with Minimum Inhibitory Concentration (MIC) values against a broader range of pathogenic fungi.

Fungal SpeciesConcentrationEffectReference
Fusarium oxysporum (microspores)15 µg/ml~70% reduction in respiration rate[1][2]
Various microfungi1–10 μg/mlGrowth inhibition[1]
Botrytis allii (spores)1–10 μg/mlGermination inhibition[1]
Fusarium moniliforme (spores)1–10 μg/mlGermination inhibition[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to elucidating the antifungal mechanism of action of this compound.

Fungal Respiration Inhibition Assay

This protocol is designed to measure the effect of this compound on the oxygen consumption of fungal cells or spores.

Objective: To quantify the inhibition of mitochondrial respiration in a target fungal species upon exposure to this compound.

Materials:

  • Target fungal spores or harvested mycelia

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Respiratory substrates (e.g., glucose, succinate)

  • Respiration buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Oxygen electrode or a microplate-based respirometry system (e.g., Seahorse XF Analyzer)

  • Manometer (for traditional Warburg respirometry)

Procedure:

  • Fungal Preparation:

    • For spores: Harvest spores from a mature fungal culture and suspend them in respiration buffer to a known density.

    • For mycelia: Grow the fungus in liquid culture, harvest the mycelia by filtration, wash with sterile distilled water, and resuspend in respiration buffer to a known wet weight.

  • Assay Setup:

    • Add the fungal suspension to the respiration chamber of the oxygen electrode or the wells of the microplate.

    • Add the respiratory substrate (e.g., glucose or succinate) to the chamber/well to initiate baseline respiration.

    • Allow the system to equilibrate and record the basal oxygen consumption rate.

  • Inhibitor Addition:

    • Introduce a known concentration of this compound (and a solvent control) into the chamber/well.

    • Continuously monitor and record the oxygen concentration over time.

  • Data Analysis:

    • Calculate the rate of oxygen consumption before and after the addition of this compound.

    • Express the inhibitory effect as a percentage reduction in the respiration rate compared to the control.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that prevents visible growth of a fungus.

Objective: To determine the MIC of this compound against various fungal strains.

Materials:

  • This compound stock solution

  • Standardized fungal inoculum (e.g., 0.5 McFarland standard)

  • Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts, Sabouraud Dextrose Broth for molds)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure (Broth Microdilution Method):

  • Serial Dilution:

    • Prepare a two-fold serial dilution of this compound in the growth medium across the wells of a microtiter plate.

    • Include a positive control (fungus without this compound) and a negative control (medium only).

  • Inoculation:

    • Add a standardized fungal inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Visualizations

Proposed Signaling Pathway of this compound's Antifungal Action

Cochliodinol_Mechanism cluster_inhibition Inhibitory Action This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain (ETC) This compound->ETC Inhibits Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) (Potential secondary effect) ETC->ROS Dysfunction leads to ATP ATP Production ATP_Synthase->ATP Generates Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to ROS->Cell_Death Damage leads to Respiration_Assay_Workflow start Start prep_fungi Prepare Fungal Suspension (Spores or Mycelia) start->prep_fungi setup_respirometer Setup Respirometer (Oxygen Electrode or Microplate) prep_fungi->setup_respirometer add_fungi Add Fungal Suspension to Chamber/Well setup_respirometer->add_fungi add_substrate Add Respiratory Substrate (e.g., Glucose, Succinate) add_fungi->add_substrate baseline Measure Baseline Oxygen Consumption add_substrate->baseline add_this compound Add this compound (and Solvent Control) baseline->add_this compound measure_inhibition Measure Inhibited Oxygen Consumption add_this compound->measure_inhibition analyze Analyze Data: Calculate % Inhibition measure_inhibition->analyze end End analyze->end

References

Natural Analogs of Cochliodinol from Fungal Sources: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a purple pigment first isolated from Chaetomium cochliodes and Chaetomium globosum, represents a class of dimeric indole alkaloids with a growing interest in the scientific community. These compounds and their natural analogs exhibit a range of biological activities, including antimicrobial and cytotoxic effects, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural analogs of this compound from fungal sources, detailing their isolation, structural characterization, and biological activities. The information is presented to facilitate further research and development in this area.

Natural Analogs of this compound

This compound and its analogs are primarily produced by fungi of the genus Chaetomium. These compounds are characterized by a dimeric structure derived from tryptophan. Variations in this core structure give rise to a series of natural analogs with distinct properties.

Key Analogs and Their Fungal Sources
CompoundFungal Source(s)Chemical FormulaReference(s)
This compoundChaetomium cochliodes, Chaetomium globosumC₃₂H₃₂N₂O₄[1][2]
Isothis compoundChrysosporium merdariumC₃₂H₃₀N₂O₄
Chaetocochin AChaetomium cochliodesNot Available
Chaetocochin BChaetomium cochliodesNot Available
Chaetocochin CChaetomium cochliodesNot Available
A Fluorescent MetaboliteChaetomium cochliodes, Chaetomium globosumC₃₂H₂₈N₂O₄[2]

Biological Activities

The natural analogs of this compound have demonstrated significant biological activities, particularly in the areas of cytotoxicity against cancer cell lines and antimicrobial effects against various pathogens.

Cytotoxicity Data

The cytotoxic potential of this compound analogs has been evaluated against several human cancer cell lines. The following table summarizes the available quantitative data.

CompoundCell LineIC₅₀ (µM)Reference(s)
Chaetocochin ABre-04 (Breast Cancer)Data not available
Lu-04 (Lung Cancer)Data not available
N-04 (Neuroblastoma)Data not available
Chaetocochin CBre-04 (Breast Cancer)Data not available
Lu-04 (Lung Cancer)Data not available
N-04 (Neuroblastoma)Data not available

Note: Specific IC₅₀ values for Chaetocochins A and C were not available in the public domain at the time of this review. The original research indicates "significant cytotoxicity."

Antimicrobial Activity Data

Several this compound analogs and related compounds from Chaetomium species have been tested for their ability to inhibit the growth of various microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter in these studies.

Compound/ExtractTarget OrganismMIC (µg/mL)Reference(s)
Chaetomium isolatesMultidrug-resistant bacteria3.9 - 62.5
This compoundVarious microfungi1 - 10

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound and its analogs.

Fungal Culture and Metabolite Production

Objective: To cultivate fungal strains for the production of this compound and its analogs.

Materials:

  • Fungal strain (e.g., Chaetomium cochliodes, Chaetomium globosum)

  • Potato Dextrose Agar (PDA) or a suitable liquid medium

  • Sterile petri dishes or Erlenmeyer flasks

  • Incubator

Procedure:

  • Inoculate the fungal strain onto PDA plates or into a liquid medium under sterile conditions.

  • Incubate the cultures at an appropriate temperature (typically 25-28 °C) in the dark for a period of 14-21 days, or until sufficient growth and metabolite production are observed.

  • For solid-state fermentation, rice culture is often used. Forty grams of rice are mixed with 100 mL of distilled water in a 500 mL Erlenmeyer flask and autoclaved. The flask is then inoculated with the fungus and incubated.

Extraction and Isolation of this compound Analogs

Objective: To extract and purify this compound and its analogs from fungal cultures.

Materials:

  • Fungal culture (solid or liquid)

  • Solvents: Ethyl acetate, methanol, chloroform, hexane

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Procedure:

  • Extraction:

    • For liquid cultures, partition the culture broth with an equal volume of ethyl acetate. Separate the organic layer.

    • For solid cultures, soak the culture material in methanol or ethyl acetate. Filter the extract to remove solid debris.

  • Concentration: Concentrate the solvent extract using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Purification:

    • Combine fractions containing the compounds of interest based on TLC analysis.

    • Further purify the combined fractions using repeated column chromatography or by preparative HPLC to obtain pure compounds.

Structure Elucidation

Objective: To determine the chemical structure of the isolated compounds.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Fragmentation patterns can provide additional structural information.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic activity of the isolated compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • 96-well plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the isolated compounds.

Materials:

  • Bacterial or fungal strains

  • 96-well plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Perform serial dilutions of the test compounds in the wells of a 96-well plate containing broth.

  • Inoculate each well with the standardized microbial suspension.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of this compound analogs and a hypothetical signaling pathway for their cytotoxic activity.

Experimental_Workflow cluster_0 Fungal Culture & Extraction cluster_1 Purification cluster_2 Characterization & Bioassays Fungal_Culture Fungal Culture (e.g., Chaetomium sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure Analog HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioassays Biological Assays (Cytotoxicity, Antimicrobial) Pure_Compound->Bioassays Data_Analysis Data Analysis (IC50, MIC) Bioassays->Data_Analysis

Caption: General workflow for the isolation and characterization of this compound analogs.

Signaling_Pathway cluster_0 Cellular Effects cluster_1 Signaling Cascade cluster_2 Cellular Outcome Cochliodinol_Analog This compound Analog ROS_Production ↑ Reactive Oxygen Species (ROS) Cochliodinol_Analog->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Cochliodinol_Analog->Mitochondrial_Dysfunction DNA_Damage DNA Damage ROS_Production->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation p53_Activation p53 Activation DNA_Damage->p53_Activation p53_Activation->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for the cytotoxic activity of this compound analogs.

Conclusion

The natural analogs of this compound from fungal sources represent a promising area for the discovery of new therapeutic agents. This technical guide provides a foundational overview for researchers, summarizing the known analogs, their biological activities, and key experimental protocols. Further research is warranted to isolate and characterize novel analogs, elucidate their mechanisms of action, and explore their full therapeutic potential. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource to accelerate these efforts.

References

Cochliodinol: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a phenolic metabolite produced by fungi of the Chaetomium genus, notably Chaetomium cochliodes and Chaetomium globosum, has garnered scientific interest due to its broad range of biological activities.[1][2][3] This bisindolyl benzoquinone exhibits a spectrum of effects, including antimicrobial, cytotoxic, and phytotoxic properties.[1][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data presentation, detailed experimental protocols for activity assessment, and visual representations of key experimental workflows.

Quantitative Biological Activity Spectrum

While early studies have established the qualitative bioactivity of this compound, specific quantitative data such as IC₅₀ (half maximal inhibitory concentration), MIC (minimum inhibitory concentration), LC₅₀ (lethal concentration, 50%), and EC₅₀ (half maximal effective concentration) values are not extensively reported in publicly available literature. The following tables summarize the known biological activities and provide a framework for the type of quantitative data that would be generated through the experimental protocols detailed in this guide.

Table 1: Antimicrobial Activity of this compound

Target OrganismActivity TypeQuantitative MetricReported Value (µg/mL)Reference
Pseudomonas aeruginosaAntibacterialMICGrowth inhibited at 30 µg/mL[1]
Various BacteriaAntibacterialMICActivity reported[1][3]
Fusarium oxysporumAntifungalMICGrowth inhibited[1][3][5]
Botrytis alliiAntifungalMICSpore germination inhibited[1]
Fusarium moniliformeAntifungalMICSpore germination inhibited[1]
Various MicrofungiAntifungalMICGrowth inhibited at 1–10 µg/mL[1]

Table 2: Cytotoxic Activity of this compound

Cell LineActivity TypeQuantitative MetricReported Value (µg/mL)Reference
HeLa (Human Cervical Carcinoma)CytotoxicityIC₅₀Cytopathological effects not observed at 5 µg/mL[1][3]

Table 3: Phytotoxic, Insecticidal, and Nematicidal Activities of this compound

Activity TypeTarget Organism/Test SystemQuantitative MetricReported ValueReference
PhytotoxicitySeed Germination% Inhibition, EC₅₀Activity suggested[1]
InsecticidalVarious InsectsLC₅₀To be determinedN/A
NematicidalVarious NematodesEC₅₀To be determinedN/A

Experimental Protocols

This section provides detailed methodologies for the key experiments required to quantitatively assess the biological activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.[6][7][8][9][10]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • This compound stock solution of known concentration

  • Positive control (no compound)

  • Negative control (no inoculum)

  • Standard antibiotic/antifungal agent (e.g., ciprofloxacin, fluconazole)

  • Incubator

Procedure:

  • Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the 96-well plates using the appropriate culture broth.

  • Inoculation: Each well (except the negative control) is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_plates Prepare 96-well plates with culture broth start->prep_plates serial_dilution Perform serial dilution of this compound prep_plates->serial_dilution inoculate Inoculate wells with standardized microbial suspension serial_dilution->inoculate incubate Incubate plates (e.g., 37°C, 24h) inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth microdilution workflow for MIC determination.
Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of this compound on cell lines like HeLa.[11][12][13][14]

Materials:

  • 96-well cell culture plates

  • HeLa cells (or other target cell line)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.

  • Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate_treatment Incubate for exposure period treat_cells->incubate_treatment add_mtt Add MTT solution and incubate incubate_treatment->add_mtt solubilize Add solubilization solution add_mtt->solubilize read_absorbance Read absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT cytotoxicity assay workflow.
Phytotoxicity Testing: Seed Germination Assay

This assay evaluates the effect of this compound on the germination and early growth of plants.[15][16][17][18][19]

Materials:

  • Petri dishes or multi-well plates

  • Filter paper

  • Seeds of a model plant (e.g., cress, lettuce)

  • This compound solutions of varying concentrations

  • Distilled water (negative control)

  • A known herbicide (positive control)

  • Growth chamber or incubator

Procedure:

  • Plate Preparation: Petri dishes are lined with filter paper.

  • Treatment Application: A specific volume of the this compound test solution is added to each petri dish to saturate the filter paper.

  • Seed Placement: A predetermined number of seeds are placed on the filter paper in each dish.

  • Incubation: The dishes are sealed and incubated in a growth chamber under controlled conditions (light, temperature) for several days.

  • Data Collection: After the incubation period, the number of germinated seeds is counted, and the root and shoot lengths of the seedlings are measured.

  • Analysis: The germination percentage and growth inhibition are calculated relative to the negative control to determine the phytotoxic effects.

Phytotoxicity_Assay_Workflow start Start prep_dishes Prepare Petri dishes with filter paper start->prep_dishes add_solution Add this compound solutions prep_dishes->add_solution place_seeds Place seeds on filter paper add_solution->place_seeds incubate Incubate under controlled conditions place_seeds->incubate measure Measure germination rate, root, and shoot length incubate->measure analyze Analyze data and determine EC50 measure->analyze end End analyze->end

Seed germination phytotoxicity assay workflow.
Insecticidal Activity: Topical Application Bioassay

This method assesses the contact toxicity of this compound to a target insect species.[20][21][22][23][24]

Materials:

  • Target insects (e.g., fruit flies, mosquito larvae)

  • Microapplicator or fine-tipped pipette

  • This compound solutions in a suitable solvent (e.g., acetone)

  • Solvent-only control

  • Holding containers with food and water

  • Observation chamber

Procedure:

  • Insect Preparation: Insects are anesthetized (e.g., with CO₂ or chilling).

  • Topical Application: A precise volume of the this compound solution is applied to a specific part of the insect's body (e.g., the dorsal thorax). Control insects are treated with the solvent alone.

  • Recovery and Observation: The treated insects are placed in holding containers and allowed to recover. Mortality is assessed at specific time points (e.g., 24, 48 hours).

  • LC₅₀ Calculation: The lethal concentration 50 (LC₅₀) is calculated from the dose-response data.

Insecticidal_Assay_Workflow start Start anesthetize Anesthetize insects start->anesthetize topical_application Apply this compound solution topically anesthetize->topical_application recover_observe Place in holding containers and observe topical_application->recover_observe assess_mortality Assess mortality at specified time points recover_observe->assess_mortality calculate_lc50 Calculate LC50 assess_mortality->calculate_lc50 end End calculate_lc50->end

Topical application insecticidal assay workflow.
Nematicidal Activity Assay

This protocol is designed to evaluate the efficacy of this compound against plant-parasitic or free-living nematodes.[25][26][27][28]

Materials:

  • Multi-well plates or small petri dishes

  • Nematode suspension of a known concentration

  • This compound solutions of varying concentrations

  • Control solution (e.g., water or a solvent control)

  • Microscope

Procedure:

  • Assay Setup: A specific volume of the nematode suspension is added to each well of the plate.

  • Treatment: An equal volume of the this compound test solution is added to the wells.

  • Incubation: The plates are incubated at a suitable temperature for a set period (e.g., 24, 48, 72 hours).

  • Mortality Assessment: The number of dead or immobile nematodes is counted under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • EC₅₀ Calculation: The effective concentration 50 (EC₅₀) is determined from the concentration-response data.

Nematicidal_Assay_Workflow start Start prep_assay Add nematode suspension to multi-well plates start->prep_assay add_compound Add varying concentrations of this compound prep_assay->add_compound incubate Incubate for a defined period add_compound->incubate assess_mortality Assess nematode mortality under a microscope incubate->assess_mortality calculate_ec50 Calculate EC50 assess_mortality->calculate_ec50 end End calculate_ec50->end

Nematicidal activity assay workflow.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not been extensively elucidated in the available literature. Further research is required to identify the specific cellular targets and signaling cascades modulated by this compound.

Conclusion

This compound presents a promising profile of diverse biological activities. While its antimicrobial and cytotoxic properties have been qualitatively described, there is a clear need for comprehensive quantitative studies to fully characterize its potential as a lead compound for drug development or as a biocontrol agent. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the biological activity spectrum of this compound and to elucidate its mechanisms of action. Future research should focus on obtaining precise quantitative data for its various activities and on identifying its molecular targets and affected signaling pathways.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a naturally occurring bisindolyl benzoquinone, and its related analogues represent a class of compounds with significant and diverse biological activities. First isolated from fungi of the Chaetomium genus, these molecules have attracted considerable interest in the scientific community for their potential as therapeutic agents.[1] This in-depth technical guide provides a comprehensive review of the current knowledge on this compound and related bisindolyl benzoquinones, with a focus on their synthesis, quantitative biological data, and the molecular pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties and Structure

This compound is characterized by a central benzoquinone core substituted with two indolyl moieties. The chemical structure has been identified as 2,5-dihydroxy-3,6-di(5′-(2″-methylbut-Δ2″-ene)-indolyl-3′)-cyclo-hexadiene-1,4-dione. This structure, featuring a substituted bisindolyl system, is the basis for its diverse biological activities.

Biological Activities

This compound and its analogues exhibit a broad spectrum of biological effects, including antifungal, antibacterial, and anticancer activities.

Antifungal and Antibacterial Activity

This compound has been shown to inhibit the growth of various microfungi at concentrations ranging from 1 to 10 μg/ml.[1] It is also effective against the germination of spores of Botrytis allii and Fusarium moniliforme at similar concentrations.[1] The triethanolamine salt of this compound, which is water-soluble, demonstrates inhibitory effects against a wide array of bacteria.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bisindole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Bisindole Amides (84a-84f)Staphylococcus aureus (various strains including MRSA)1 - 2[2]
Bis(indolyl)methanes (83a-83d)Staphylococcus aureus (including MRSA and VRE)0.5 - 2[2]
Bisindole (88b)Pseudomonas aeruginosa3.9 (MIC₅₀)[2]
Bisindole (88d)Aspergillus niger7.8 (MIC₅₀)[2]
Bisindole (88a, 88c)Penicillium notatum7.8[2]
Bisindole (65)Staphylococcus aureus40[2]
Bis(indolyl)pyridine (7d)Staphylococcus aureus9.766[3]
Bis(indolyl)pyridine (8e)Staphylococcus aureus19.53[3]
Bis(indolyl)pyridine (7d)Candida albicans19.53[3]
Bis(indolyl)pyridine (8e)Candida albicans19.53[3]
Anticancer Activity

Bisindolyl benzoquinones have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer cells.

Table 2: In Vitro Anticancer Activity of Selected Bisindolyl Benzoquinones

Compound ClassCell LineIC₅₀Reference
Bis-indolylquinonesHuman MDA-MB-231 and MCF-7 breast cancer cellsMicromolar range[4]
Indolylquinone (3d)MCF-7 breast cancer cells2.29 µg/mL[4]
Indolylquinone (3g)MDA-MB-231 breast cancer cells3.99 µg/mL[4]

Experimental Protocols

General Synthesis of Bisindolyl Benzoquinones

A common method for the synthesis of bisindolyl benzoquinones involves the acid-catalyzed condensation of indoles with a benzoquinone derivative.[5]

Protocol for the Synthesis of a Bis-indole-substituted Benzoquinone Compound:

  • Reaction Setup: In a reaction flask, add indole and p-chlorobenzoquinone in a 1:1 equivalent ratio to water at room temperature.

  • Reaction: Stir the mixture for 3-24 hours.

  • Extraction and Oxidation: Extract the aqueous reaction solution with dichloromethane. Dry the organic phase with anhydrous sodium sulfate and filter. To the filtrate, add 20-80% equivalent of silver oxide and react for 8-20 hours. Concentrate the solution to obtain the bisindole-substituted p-chlorobenzoquinone.

  • Hydrolysis (Optional): To obtain the hydroxylated bisindolyl benzoquinone, add the product from the previous step to a 1:2 (v/v) mixed solution of 10% aqueous NaOH and methanol. Hydrolyze for 0.5-5 hours.

  • Purification: Extract the final product with ethyl acetate, dry with anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.[2]

General Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

  • Drug Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Mechanisms of Action

Bisindolyl benzoquinones exert their biological effects by modulating various cellular signaling pathways. In cancer, these compounds have been shown to interfere with pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways. In fungi, the High Osmolarity Glycerol (HOG) pathway is a potential target.

experimental_workflow

cancer_signaling_pathways

fungal_signaling_pathway

Conclusion and Future Perspectives

This compound and related bisindolyl benzoquinones represent a promising class of natural products with a wide range of biological activities. Their potent antifungal, antibacterial, and anticancer properties make them attractive candidates for further drug development. While significant progress has been made in understanding their synthesis and biological effects, further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets. In particular, obtaining more quantitative data for this compound itself and detailed protocols for its synthesis and biological evaluation will be crucial for advancing this class of compounds towards clinical applications. The development of more efficient and scalable synthetic routes will also be essential for producing sufficient quantities for preclinical and clinical studies. The information compiled in this technical guide provides a solid foundation for future research in this exciting field.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Cochliodinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol is a purple pigment and a secondary metabolite produced by fungi of the genus Chaetomium, notably Chaetomium cochliodes and Chaetomium globosum.[1] This bisindolyl benzoquinone compound has garnered interest due to its potential biological activities, including antifungal properties.[1] These application notes provide a comprehensive protocol for the extraction and purification of this compound from fungal cultures, designed to guide researchers in obtaining this compound for further investigation.

Data Presentation

The following tables summarize key quantitative data associated with the production and purification of this compound.

Table 1: Reported Production and Yield of this compound

ParameterValueSource OrganismReference
Max. Concentration in CultureUp to 0.45 mg/mLChaetomium cochliodes / Chaetomium globosum[1]
Example Purified Yield12.7 mgChaetomium sp.Not specified in snippets

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Chaetomium globosum

This protocol outlines the steps for cultivating Chaetomium globosum in a liquid medium to produce this compound. Optimal growth and secondary metabolite production for C. globosum are often achieved at a neutral pH.[2]

Materials:

  • Chaetomium globosum culture

  • Potato Dextrose Agar (PDA) plates

  • Wickerham medium (Malt extract 3 g/L, Yeast extract 3 g/L, Peptone 5 g/L, Glucose 10 g/L)[3]

  • Sterile water

  • Erlenmeyer flasks (2 L)

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Grow Chaetomium globosum on PDA plates at 25°C for 7-10 days until well-sporulated.

    • Flood the surface of the agar with sterile water and gently scrape the spores with a sterile loop to create a spore suspension.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Large-Scale Fermentation:

    • Prepare Wickerham medium and adjust the pH to 7.0.

    • Dispense 1 L of the medium into each 2 L Erlenmeyer flask and autoclave.

    • After cooling, inoculate each flask with 10 mL of the spore suspension.

    • Incubate the flasks at 24-28°C in a shaking incubator at 150 rpm for 3-4 weeks.[3] Monitor the culture for the development of a deep purple color, indicative of this compound production.

Protocol 2: Extraction of this compound

This compound is produced intracellularly, necessitating the extraction from the fungal mycelia.[1]

Materials:

  • Fermentation culture from Protocol 1

  • Buchner funnel and filter paper

  • Methanol

  • Ethyl acetate[3]

  • Rotary evaporator

Procedure:

  • Mycelial Harvest:

    • Harvest the mycelia from the fermentation broth by vacuum filtration using a Buchner funnel.

    • Wash the mycelial cake with distilled water to remove residual medium.

    • Press the mycelia to remove excess water and then freeze-dry or dry in an oven at a low temperature (e.g., 40-50°C).

  • Solvent Extraction:

    • Grind the dried mycelia into a fine powder.

    • Suspend the powdered mycelia in ethyl acetate (e.g., 100 g of dry mycelia in 1 L of ethyl acetate).

    • Stir the suspension at room temperature for 24 hours.

    • Filter the mixture to separate the mycelial debris from the ethyl acetate extract.

    • Repeat the extraction process two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

A multi-step purification process involving solvent partitioning and preparative HPLC is recommended for obtaining high-purity this compound.

Part A: Solvent Partitioning

Materials:

  • Crude this compound extract

  • 90% Methanol (Methanol:Water, 9:1 v/v)

  • n-Hexane

  • Separatory funnel

Procedure:

  • Dissolve the crude extract in 90% methanol.

  • Transfer the methanolic solution to a separatory funnel.

  • Add an equal volume of n-hexane to the separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. The non-polar impurities will partition into the n-hexane layer, while the more polar this compound will remain in the methanol layer.

  • Drain the lower methanol layer.

  • Repeat the partitioning of the methanol layer with fresh n-hexane two more times.

  • Collect the methanol fraction and concentrate it to dryness using a rotary evaporator.

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Partially purified this compound extract

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm particle size)

Procedure:

  • Sample Preparation: Dissolve the dried methanol fraction in a small volume of methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase A: Water (optional: with 0.1% formic acid).

    • Mobile Phase B: Methanol (optional: with 0.1% formic acid).

    • Gradient: A typical starting gradient could be 70% B, increasing to 100% B over 30 minutes. This should be optimized based on analytical HPLC runs of the extract.

    • Flow Rate: A typical flow rate for a 20 mm ID column is 10-20 mL/min.

    • Detection: Monitor at multiple wavelengths, including the visible range for the purple pigment (e.g., 254 nm, 280 nm, and a wavelength in the visible spectrum).

  • Fraction Collection: Collect the fractions corresponding to the distinct purple peak that elutes from the column.

  • Purity Analysis and Final Steps:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Visualization

Cochliodinol_Extraction_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification F1 Inoculum Preparation (C. globosum on PDA) F2 Large-Scale Liquid Culture (Wickerham Medium, 24-28°C, 3-4 weeks) F1->F2 E1 Mycelia Harvest (Filtration & Drying) F2->E1 Harvest Culture E2 Solvent Extraction (Ethyl Acetate) E1->E2 E3 Concentration (Rotary Evaporation) E2->E3 P1 Solvent Partitioning (90% MeOH / n-Hexane) E3->P1 Crude Extract P2 Preparative HPLC (C18 Column) P1->P2 P3 Fraction Collection & Evaporation P2->P3 Final Pure this compound P3->Final Purified this compound

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for Cochliodinol Quantification using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol is a dimeric indole alkaloid secondary metabolite produced by various species of the fungal genus Chaetomium, notably Chaetomium globosum and Chaetomium cochliodes. As a bioactive compound, there is growing interest in its potential pharmacological properties, necessitating a reliable method for its quantification in fungal extracts and related matrices. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) offers a robust, specific, and widely accessible technique for this purpose. The DAD provides spectral information, enhancing peak identification and purity assessment.

This document provides a detailed protocol for the quantification of this compound using HPLC-DAD, including sample preparation from fungal cultures, chromatographic conditions, and method validation parameters based on established guidelines.

Experimental Protocols

Fungal Culture and this compound Production

Chaetomium species can be cultured on various media to induce the production of secondary metabolites, including this compound.

Materials:

  • Pure culture of Chaetomium globosum or Chaetomium cochliodes

  • Potato Dextrose Agar (PDA) for initial culture propagation

  • Solid-state fermentation medium (e.g., rice, wheat bran) or liquid fermentation medium (e.g., Potato Dextrose Broth - PDB)

  • Erlenmeyer flasks

  • Incubator

Protocol:

  • Inoculate PDA plates with the Chaetomium species and incubate at 25-28 °C for 7-10 days until sufficient mycelial growth is observed.

  • For solid-state fermentation, transfer agar plugs of the mycelium to sterilized rice medium in Erlenmeyer flasks. Incubate at 25-28 °C in the dark for 21-28 days.

  • For liquid fermentation, inoculate PDB with agar plugs and incubate at 25-28 °C on a rotary shaker at 150 rpm for 14-21 days.

Sample Preparation: Extraction of this compound

This compound is an intracellular pigment. An efficient extraction process is crucial for accurate quantification.

Materials:

  • Fungal biomass from solid-state or liquid culture

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, PTFE or nylon)

Protocol:

  • Harvest the fungal biomass. For solid-state cultures, grind the entire content of the flask. For liquid cultures, separate the mycelium from the broth by filtration.

  • Homogenize the fungal biomass with ethyl acetate in a 1:3 (w/v) ratio.

  • Perform extraction by maceration with intermittent shaking or sonication for 1-2 hours at room temperature.

  • Separate the ethyl acetate layer by centrifugation or filtration.

  • Repeat the extraction process two more times with fresh ethyl acetate.

  • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-DAD Instrumentation and Conditions

The following are recommended starting conditions for the HPLC-DAD analysis of this compound. Method optimization may be required based on the specific instrument and column used.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and diode array detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min: 50% B5-20 min: 50-95% B20-25 min: 95% B25-26 min: 95-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
DAD Wavelength Detection: 278 nm and 475 nmPeak Purity: Scan from 200-600 nm

Note on Wavelength Selection: Based on available literature, this compound, a substituted benzoquinone, is expected to have significant absorbance in the UV and visible regions. The recommended wavelengths of 278 nm and 475 nm are based on spectroscopic data for similar compounds and should be verified by acquiring a UV-Vis spectrum of a purified this compound standard.

Data Presentation

Quantitative Data Summary

A summary of the expected performance characteristics of a validated HPLC-DAD method for this compound quantification is presented below. These values are indicative and should be established for each specific laboratory method.

ParameterTypical Range
Retention Time (RT) To be determined experimentally
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL
Precision (%RSD) < 2% (Intra-day and Inter-day)
Accuracy (% Recovery) 98 - 102%

Method Validation Protocol

A robust validation of the analytical method is essential to ensure reliable and accurate results. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank matrix (extract from an uninoculated medium), a this compound standard, and a sample extract. The retention time of the this compound peak in the sample should match that of the standard, and there should be no interfering peaks at this retention time in the blank. Use the DAD to check for peak purity.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five concentrations of this compound standard (e.g., 1, 5, 10, 50, 100 µg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the concentration and determine the correlation coefficient (r²).

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform a recovery study by spiking a blank matrix extract with known concentrations of this compound at three levels (low, medium, and high). Analyze the spiked samples in triplicate and calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a this compound standard at a medium concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

    • Calculate the relative standard deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where LOD is typically 3:1 and LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). Analyze a standard solution under each condition and assess the impact on the results.

Visualizations

experimental_workflow cluster_culture Fungal Culture & this compound Production cluster_extraction Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quantification Data Analysis culture_init Inoculate Chaetomium sp. on PDA fermentation Solid-State or Liquid Fermentation culture_init->fermentation harvest Harvest Fungal Biomass fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Syringe Filtration (0.45 µm) concentration->filtration injection Inject into HPLC-DAD System filtration->injection separation C18 Reversed-Phase Separation injection->separation detection DAD Detection (278 nm & 475 nm) separation->detection quantification Quantification using Calibration Curve detection->quantification validation Method Validation quantification->validation validation_pathway cluster_validation_params Method Validation Parameters (ICH Guidelines) start HPLC-DAD Method for this compound specificity Specificity (Peak Purity & No Interference) start->specificity linearity Linearity (r² ≥ 0.999) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (%RSD < 2%) start->precision lod_loq LOD & LOQ (S/N Ratio) start->lod_loq robustness Robustness (Parameter Variation) start->robustness end Validated Quantitative Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

Application Notes and Protocols: In Vitro Antioxidant Assays of Cochliodinol (DPPH and ABTS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol is a secondary metabolite produced by fungi of the genus Chaetomium, such as Chaetomium cochliodes and Chaetomium globosum. While research has explored its antibiotic and cytotoxic properties, its potential as an antioxidant has not been extensively documented in publicly available literature. However, studies on extracts from the Chaetomium genus have indicated significant antioxidant capacity, suggesting that their metabolites, including this compound, may contribute to these effects.[1] The evaluation of the antioxidant potential of pure compounds like this compound is a critical step in drug discovery and development, as oxidative stress is implicated in numerous pathological conditions.

This document provides detailed protocols for two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which can be applied to assess the antioxidant activity of this compound. These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it. The corresponding color change is measured spectrophotometrically to quantify the antioxidant capacity.

Principle of the Assays

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[2][3] DPPH is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance around 517 nm.[2][4] When an antioxidant is added, it donates a hydrogen atom or an electron to the DPPH radical, which leads to its reduction to a colorless or pale yellow hydrazine derivative. This discoloration is proportional to the concentration and potency of the antioxidant.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[5] The resulting blue-green radical solution has a characteristic absorbance at 734 nm.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is indicative of the antioxidant's scavenging capacity.

Data Presentation

As no specific quantitative data for the antioxidant activity of this compound using DPPH and ABTS assays were found in the reviewed literature, the following table is provided as a template for data presentation. Researchers can populate this table with their experimental findings. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals, is a standard metric for expressing antioxidant activity.

Table 1: Example of In Vitro Antioxidant Activity of this compound

CompoundAssayIC50 (µg/mL)Standard (Trolox) IC50 (µg/mL)
This compoundDPPH[Insert Experimental Value][Insert Experimental Value]
This compoundABTS[Insert Experimental Value][Insert Experimental Value]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound (of known purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and test tubes

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO, ensuring the final solvent concentration in the assay does not interfere with the reaction).

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control (Trolox/Ascorbic Acid): Prepare a stock solution and working solutions of the positive control in the same manner as the test compound.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the different concentrations of this compound working solutions to the respective wells.

  • For the blank (control), add 100 µL of the solvent (e.g., methanol) instead of the sample.

  • For the positive control, add 100 µL of the different concentrations of the standard antioxidant solution.

  • Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[2]

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the blank (DPPH solution without the sample).

  • A_sample is the absorbance of the DPPH solution with the sample.

5. Determination of IC50:

Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the graph by interpolation.

ABTS Radical Cation Decolorization Assay Protocol

1. Materials and Reagents:

  • This compound (of known purity)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Volumetric flasks and test tubes

2. Preparation of Solutions:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5] This will produce a dark blue-green solution.

  • Adjusted ABTS•+ Solution: Dilute the ABTS•+ working solution with the appropriate solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.700 ± 0.020 at 734 nm.

  • This compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol.

  • Positive Control (Trolox): Prepare a stock solution and working solutions of Trolox.

3. Assay Procedure:

  • In a 96-well microplate, add 190 µL of the adjusted ABTS•+ solution to each well.

  • Add 10 µL of the different concentrations of this compound working solutions to the respective wells.

  • For the blank (control), add 10 µL of the solvent instead of the sample.

  • For the positive control, add 10 µL of the different concentrations of the Trolox solution.

  • Mix the contents of the wells and incubate the plate in the dark at room temperature for 6 minutes.[8]

  • After incubation, measure the absorbance of each well at 734 nm.

4. Calculation of Radical Scavenging Activity:

The percentage of ABTS•+ radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the blank (ABTS•+ solution without the sample).

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

5. Determination of IC50:

Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical and can be determined from the graph.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control/Blank in 96-well plate DPPH->Mix Sample Prepare this compound Stock & Dilutions Sample->Mix Control Prepare Positive Control (e.g., Trolox) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: DPPH Assay Workflow.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O8) Adjust_ABTS Dilute ABTS Radical to Absorbance ~0.7 at 734 nm ABTS_Radical->Adjust_ABTS Mix Mix ABTS Radical with Sample/Control/Blank in 96-well plate Adjust_ABTS->Mix Sample Prepare this compound Stock & Dilutions Sample->Mix Control Prepare Positive Control (e.g., Trolox) Control->Mix Incubate Incubate in Dark (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: ABTS Assay Workflow.

Antioxidant_Mechanism cluster_radicals Stable Radicals cluster_antioxidant Antioxidant cluster_products Neutralized Products DPPH DPPH• (Purple) DPPH_H DPPH-H (Colorless) DPPH->DPPH_H Reduction ABTS ABTS•+ (Blue-Green) ABTS_N ABTS (Colorless) ABTS->ABTS_N Reduction This compound This compound (Antioxidant) This compound->DPPH Donates H• or e- This compound->ABTS Donates e-

Caption: Antioxidant Reaction Principle.

References

Application Notes and Protocols: Broth Microdilution Assay for Antifungal Susceptibility Testing of Cochliodinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal drug resistance is a growing public health concern, necessitating the discovery and development of novel antifungal agents. Natural products are a rich source of bioactive compounds with potential therapeutic applications. Cochliodinol, a metabolite produced by certain fungi, has been identified as a compound of interest for its potential antimicrobial properties. The broth microdilution assay is a standardized and widely accepted method for determining the in vitro susceptibility of fungi to antimicrobial agents.[1][2] This document provides a detailed protocol for performing the broth microdilution assay to evaluate the antifungal activity of this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][3][4][5]

The broth microdilution method offers a quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][6] This method is adaptable for screening natural products and is crucial in the preclinical development of new antifungal drugs.[7][8] These application notes will guide researchers through the experimental setup, execution, and data interpretation for assessing the antifungal potential of this compound.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the broth microdilution assay for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL) (Control)Fluconazole MIC (µg/mL) (Control)
Candida albicansATCC 9002880.51
Candida glabrataATCC 9003016116
Candida kruseiATCC 62584164
Cryptococcus neoformansATCC 9011220.254
Aspergillus fumigatusATCC 204305321>64

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrain IDThis compound MIC (µg/mL)This compound MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 900288162Fungistatic
Cryptococcus neoformansATCC 90112242Fungistatic
Aspergillus fumigatusATCC 20430532>64>2Fungistatic

Experimental Protocols

This section details the step-by-step methodology for performing the broth microdilution assay to determine the antifungal activity of this compound.

Materials and Reagents
  • This compound (of known purity)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[9]

  • Sterile 96-well, U-bottom microtiter plates[9]

  • Sterile, disposable pipette tips and reservoirs

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for spectrophotometric reading)

  • Inverted mirror for visual reading

  • Fungal strains (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

  • Sabouraud Dextrose Agar (SDA) or other suitable fungal growth medium

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Standard antifungal agents (e.g., Amphotericin B, Fluconazole) for quality control

  • Incubator

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a known amount of this compound powder.

  • Dissolve the this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in RPMI 1640 medium to achieve the desired starting concentration for the assay. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

Protocol 2: Inoculum Preparation
  • For Yeasts (Candida spp., Cryptococcus neoformans):

    • Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[10]

  • For Filamentous Fungi (Aspergillus spp.):

    • Grow the mold on SDA at 35°C for 7 days or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent like Tween 80 (0.05%).

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to a 0.4 absorbance at 530 nm (approximately 0.9-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve the final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.

Protocol 3: Broth Microdilution Assay
  • Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the highest concentration of this compound (prepared in RPMI 1640) to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will result in 100 µL per well with serially diluted this compound.

  • Column 11 will serve as the growth control (containing medium and inoculum but no drug), and column 12 will be the sterility control (containing only medium).

  • Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Add 100 µL of sterile RPMI 1640 to column 12.

  • Seal the plates and incubate at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus neoformans, and for Aspergillus spp., it may require incubation for a duration dependent on the organism's growth rate.[6]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
  • Following incubation, determine the MIC by visual inspection using an inverted mirror or by measuring the absorbance at 450 nm with a microplate reader.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control well.[6] For novel compounds, a stringent endpoint of complete visual inhibition is often used initially.

Protocol 5: Determination of Minimum Fungicidal Concentration (MFC)
  • To determine if this compound is fungicidal or fungistatic, take a 10-20 µL aliquot from each well that shows no visible growth (at and above the MIC).

  • Spot-plate the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours (or longer for slower-growing fungi).

  • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates (a ≥99.9% reduction in CFUs compared to the initial inoculum).

Visualizations

Experimental Workflow

BrothMicrodilutionWorkflow Broth Microdilution Assay Workflow prep Prepare this compound Stock & Dilutions plate_setup Set up 96-Well Plate with Serial Dilutions prep->plate_setup inoculum Prepare and Standardize Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic mfc_plating Subculture from Clear Wells for MFC read_mic->mfc_plating read_mfc Determine MFC mfc_plating->read_mfc AntifungalMechanism Hypothetical Mechanism of Action: Ergosterol Biosynthesis Inhibition cluster_cell Fungal Cell This compound This compound TargetEnzyme Target Enzyme (e.g., Lanosterol 14-alpha-demethylase) This compound->TargetEnzyme Inhibits ErgosterolPathway Ergosterol Biosynthesis Pathway TargetEnzyme->ErgosterolPathway Blocks Ergosterol Ergosterol ErgosterolPathway->Ergosterol Produces CellLysis Fungal Cell Death / Growth Inhibition ErgosterolPathway->CellLysis Leads to CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Maintains CellMembrane->CellLysis Disruption leads to

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cochliodinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol is a naturally occurring phenolic metabolite produced by fungi of the Chaetomium genus, notably Chaetomium cochliodes and Chaetomium globosum. It has demonstrated notable antimicrobial properties, inhibiting the growth of various microfungi and bacteria.[1] The primary mechanism of its antifungal action is believed to be the disruption of cellular respiration within the mitochondria of fungal spores.[1][2] Specifically, this compound has been shown to reduce the respiration rate of Fusarium oxysporum microspores.[1][2] This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2]

Data Presentation

The following table summarizes the reported inhibitory concentrations for this compound against various microorganisms. It is important to note that specific MIC values can vary depending on the microbial strain, testing methodology, and experimental conditions.

MicroorganismTypeMIC Range (µg/mL)Reference
Various MicrofungiFungus1 - 10[1]
Botrytis allii (spores)Fungus1 - 10[1]
Fusarium moniliforme (spores)Fungus1 - 10[1]
Various BacteriaBacterium1 - 10 (as triethanolamine salt)[1]

Note: The antibacterial activity was observed with a water-soluble triethanolamine salt of this compound.[1]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are suitable for natural products.

Protocol 1: Broth Microdilution Method

This method is widely used for determining the MIC of antimicrobial agents and is particularly well-suited for screening natural products due to the small volumes of reagents required.[3][4]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC.

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

    • Include a positive control (medium with inoculum, no this compound) and a negative control (medium only) on each plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and pathogenic fungi) for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear).

    • For a more quantitative assessment, the absorbance at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in absorbance compared to the positive control.

Protocol 2: Agar Dilution Method

The agar dilution method is an alternative for determining MIC and is particularly useful when testing multiple isolates simultaneously.[5][6][7]

Materials:

  • This compound

  • Sterile petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs or a multipoint inoculator

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of this compound stock solutions of varying concentrations.

    • Melt the agar medium and cool it to 45-50°C.

    • Add a specific volume of each this compound stock solution to molten agar to achieve the desired final concentrations.

    • Pour the agar-Cochliodinol mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate with no this compound.

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a sterile swab or a multipoint inoculator, spot-inoculate the surface of each agar plate with the standardized microbial suspension.

  • Incubation:

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Mandatory Visualizations

Experimental Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Standardized Microbial Inoculum start->inoculum dilution Serial Dilution of this compound in 96-well Plate stock->dilution inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate dilution->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read Read Results (Visually or Spectrophotometrically) incubate->read mic Determine MIC read->mic

Caption: Workflow for determining MIC using the broth microdilution method.

Proposed Signaling Pathway for this compound's Antifungal Action

Cochliodinol_Pathway cluster_cell Fungal Cell cluster_mito Mitochondrion This compound This compound ComplexII Complex II (Succinate Dehydrogenase) This compound->ComplexII Inhibition ComplexIII Complex III (Cytochrome bc1) This compound->ComplexIII Inhibition ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ComplexII->ComplexIII Electron Flow ATP ATP ATP_Synthase->ATP Synthesis Cell_Death Fungal Cell Death ATP->Cell_Death Depletion leads to ROS->Cell_Death Damage leads to

Caption: Proposed mechanism of this compound targeting mitochondrial respiration.

References

Using Cochliodinol as a Molecular Probe in Fungal Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cochliodinol, a metabolite produced by the fungi Chaetomium cochliodes and Chaetomium globosum, has demonstrated notable antifungal properties. As a member of the bisindolyl benzoquinone class of compounds, its biological activity is rooted in the disruption of fundamental cellular processes in fungi. These application notes provide a detailed overview of this compound's use as a molecular probe, particularly for investigating fungal respiration and spore germination. The information is intended for researchers in mycology, drug discovery, and fungal biology seeking to utilize this compound in their studies.

Mechanism of Action

The primary mode of action for this compound is the inhibition of mitochondrial respiration. Research has shown that at a concentration of 15 μg/mL, this compound reduces the respiration rate of Fusarium oxysporum microspores by approximately 70% when glucose or succinate are used as substrates.[1] This inhibitory effect suggests that this compound targets components of the mitochondrial electron transport chain, thereby disrupting ATP synthesis and leading to fungal cell stasis or death.

Interestingly, the inhibitory effects of this compound on respiration can be partially reversed by the addition of magnesium ions to the medium.[1] This suggests a potential competition for a binding site or a magnesium-dependent enzymatic process that is affected by this compound.

Data Presentation

Antifungal Activity of this compound

The following table summarizes the known quantitative data on the antifungal activity of this compound. Due to the limited availability of recent studies, the data is primarily from foundational research.

Fungal SpeciesAssay TypeConcentrationEffectReference
Fusarium oxysporumRespiration Inhibition15 µg/mL~70% reduction in respiration rate[1]
Botrytis alliiSpore Germination1–10 µg/mLInhibition of germination[1]
Fusarium moniliformeSpore Germination1–10 µg/mLInhibition of germination[1]
Various microfungiGrowth Inhibition1–10 µg/mLInhibition of growth[1]

Mandatory Visualizations

Proposed Mechanism of Action of this compound

Proposed Mechanism of this compound on Fungal Respiration cluster_0 Fungal Mitochondrion ETC Electron Transport Chain (ETC) (Complexes I-IV) H_ions H+ ETC->H_ions Proton Pumping ATP_Synthase ATP Synthase (Complex V) Matrix Mitochondrial Matrix ATP_Synthase->Matrix ATP Synthesis Matrix->ETC NADH, FADH2 H_ions->ATP_Synthase Proton Motive Force This compound This compound This compound->ETC Inhibition Mg_ions Mg²⁺ Mg_ions->this compound Partial Reversal

Caption: this compound inhibits the fungal electron transport chain, disrupting ATP synthesis.

Experimental Workflow: Assessing this compound's Antifungal Effects

Workflow for this compound Antifungal Assays cluster_assays Perform Assays start Start prep_coch Prepare this compound Stock Solution start->prep_coch prep_fungi Prepare Fungal Spore Suspension start->prep_fungi assay_setup Set up Assay Plates with this compound Dilutions prep_coch->assay_setup prep_fungi->assay_setup incubation Incubate under Appropriate Conditions assay_setup->incubation resp_assay Respiration Assay (e.g., Oxygen Consumption) incubation->resp_assay germ_assay Spore Germination Assay (Microscopy) incubation->germ_assay data_acq Data Acquisition resp_assay->data_acq germ_assay->data_acq analysis Data Analysis (e.g., IC50, % Inhibition) data_acq->analysis end End analysis->end

Caption: General workflow for evaluating the antifungal properties of this compound.

Experimental Protocols

Protocol 1: Fungal Spore Germination Inhibition Assay

This protocol is designed to assess the effect of this compound on the germination of fungal spores.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Fungal spores of the target species

  • Sterile distilled water

  • Potato Dextrose Broth (PDB) or other suitable germination medium

  • 96-well microtiter plates

  • Microscope and glass slides

  • Hemocytometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Preparation of Fungal Spore Suspension:

    • Grow the fungal culture on a suitable solid medium (e.g., Potato Dextrose Agar) until sporulation occurs.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop in the presence of a small amount of sterile water containing a wetting agent (e.g., 0.01% Tween 80).

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Wash the spores by centrifugation (e.g., 3000 x g for 5 minutes) and resuspend in sterile water. Repeat twice.

    • Count the spores using a hemocytometer and adjust the concentration to a final density of 1 x 10^5 spores/mL in the germination medium.

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of the this compound stock solution in the germination medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µg/mL).

    • Include a positive control (a known antifungal agent) and a negative control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Add 100 µL of the prepared spore suspension to each well.

  • Incubation:

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 25-28°C) for a period sufficient for germination to occur in the negative control (typically 6-24 hours).

  • Assessment of Germination:

    • After incubation, take a small aliquot from each well and place it on a microscope slide.

    • Observe at least 100 spores per replicate under a microscope (400x magnification).

    • A spore is considered germinated if the germ tube is at least as long as the diameter of the spore.

    • Calculate the percentage of germination for each concentration.

    • The percentage of inhibition is calculated as: [1 - (% germination in treatment / % germination in control)] x 100.

Protocol 2: Fungal Respiration Assay (Oxygen Consumption)

This protocol provides a method to measure the effect of this compound on the oxygen consumption rate of fungal cells, indicating its impact on mitochondrial respiration.

Materials:

  • This compound

  • DMSO

  • Fungal spores or mycelium

  • Respiration buffer (e.g., a buffered saline solution with a carbon source like glucose or succinate)

  • Oxygen-sensing system (e.g., a Clark-type electrode or a Seahorse XF Analyzer)

  • Stirred, temperature-controlled reaction chamber

Procedure:

  • Preparation of Fungal Cells:

    • Prepare a spore suspension as described in Protocol 1, or grow the fungus in liquid culture to obtain mycelium.

    • Wash the cells and resuspend them in the respiration buffer to a known cell density or dry weight.

  • Assay Setup:

    • Calibrate the oxygen-sensing system according to the manufacturer's instructions.

    • Add a specific volume of the fungal cell suspension to the reaction chamber, which is maintained at a constant temperature.

    • Allow the cells to equilibrate and establish a basal rate of oxygen consumption.

  • Measurement of this compound's Effect:

    • Introduce a small volume of the this compound stock solution into the chamber to achieve the desired final concentration. Use a DMSO control in a separate run.

    • Continuously record the oxygen concentration in the chamber. The rate of decrease in oxygen concentration is the oxygen consumption rate.

    • Compare the rate of oxygen consumption before and after the addition of this compound to determine the percentage of inhibition.

  • (Optional) Investigation of Magnesium Reversal:

    • After observing inhibition by this compound, add a solution of MgCl₂ or MgSO₄ to the chamber to see if the inhibition is reversed.

  • Data Analysis:

    • Calculate the oxygen consumption rate (e.g., in nmol O₂/min/mg of cells).

    • Determine the percentage of inhibition caused by this compound at different concentrations.

Conclusion

This compound serves as a valuable molecular probe for studying fungal biology, particularly in the context of mitochondrial function and spore viability. Its specific inhibitory effect on respiration provides a tool to investigate the intricacies of the fungal electron transport chain and its importance in fungal survival and pathogenesis. While the available quantitative data is somewhat dated, the protocols provided here offer a framework for contemporary researchers to further explore the antifungal potential and mechanism of action of this natural product. Further studies are warranted to identify the precise molecular target of this compound within the respiratory chain and to explore its effects on fungal signaling pathways.

References

Application Notes and Protocols: Cochliodinol for Inhibiting Growth of Fusarium oxysporum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium oxysporum is a pathogenic fungus that causes significant crop losses worldwide and can lead to opportunistic infections in immunocompromised individuals. The development of effective antifungal agents is crucial for managing the agricultural and clinical impact of this pathogen. Cochliodinol, a metabolite produced by fungi of the Chaetomium genus, has demonstrated notable antifungal properties. These application notes provide a summary of the known inhibitory effects of this compound on Fusarium oxysporum, detailed protocols for its evaluation, and a proposed mechanism of action based on available data.

Data Presentation

The following table summarizes the quantitative data available on the inhibitory effects of this compound against Fusarium oxysporum and other microfungi.

ParameterOrganismConcentrationEffectReference
Respiration Rate Inhibition Fusarium oxysporum (microspores)15 µg/mL~70% reduction[1][2]
Spore Germination Fusarium oxysporum (microspores)15 µg/mLInhibited[1][2]
Growth Inhibition Various microfungi1–10 µg/mLGrowth inhibition noted[2]

Proposed Mechanism of Action

This compound's primary mode of action against Fusarium oxysporum appears to be the disruption of mitochondrial respiration. The significant reduction in the respiration rate of microspores at a concentration of 15 µg/mL strongly suggests interference with the electron transport chain or related processes.[1][2] This inhibition of cellular energy production would consequently lead to the observed inhibition of spore germination and overall fungal growth.

A key indicator of the potential mechanism is the partial reversal of the inhibitory effect by magnesium ions.[1][2] Magnesium is an essential cofactor for numerous enzymes, including those involved in ATP synthesis and the maintenance of mitochondrial membrane potential. The reversal suggests that this compound may chelate magnesium ions, making them unavailable for crucial mitochondrial functions, or compete with magnesium for binding sites on essential respiratory enzymes.

cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Respiration Cellular Respiration This compound This compound This compound->ETC Inhibits Mg_ions Magnesium Ions (Mg²⁺) This compound->Mg_ions Potentially Chelates/Competes Mg_ions->ATP_Synthase Cofactor for Growth Fungal Growth Inhibition Respiration->Growth Leads to

Caption: Proposed mechanism of this compound action on F. oxysporum.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound against Fusarium oxysporum. These are generalized methods based on standard mycological practices and should be optimized for specific laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of F. oxysporum.

Materials:

  • Fusarium oxysporum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Sterile distilled water

  • Positive control (e.g., a known antifungal agent)

  • Negative control (solvent control)

Procedure:

  • Fungal Culture Preparation:

    • Culture F. oxysporum on PDA plates at 25-28°C for 5-7 days to allow for sufficient sporulation.

    • Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Wash the spores by centrifugation (e.g., 3000 x g for 5 minutes) and resuspend in sterile distilled water.

    • Count the spores using a hemocytometer and adjust the concentration to 1 x 10⁶ spores/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of PDB or RPMI-1640 to each well of a 96-well plate.

    • Create a serial dilution of the this compound stock solution in the microtiter plate. For example, add 100 µL of the this compound stock to the first well of a row and then perform a 2-fold serial dilution across the row.

    • Prepare a positive control well containing a known antifungal and a negative control well containing the same concentration of the solvent used to dissolve this compound. Also, include a well with only the medium and a well with the medium and fungal inoculum (growth control).

  • Inoculation and Incubation:

    • Inoculate each well (except the medium-only control) with 10 µL of the prepared F. oxysporum spore suspension to achieve a final concentration of approximately 1 x 10⁵ spores/mL.

    • Seal the plate and incubate at 25-28°C for 48-72 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Alternatively, the optical density at 600 nm can be measured using a microplate reader to quantify growth inhibition.

Protocol 2: Spore Germination Assay

This protocol assesses the effect of this compound on the germination of F. oxysporum spores.

Materials:

  • Fusarium oxysporum spore suspension (prepared as in Protocol 1)

  • PDB or a minimal defined medium

  • This compound stock solution

  • Sterile microscope slides and coverslips

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • In sterile microcentrifuge tubes, prepare a series of dilutions of this compound in the chosen growth medium. Include a control with the solvent only.

  • Inoculation and Incubation:

    • Add the F. oxysporum spore suspension to each tube to a final concentration of 1 x 10⁵ spores/mL.

    • Incubate the tubes at 25-28°C for a period sufficient for germination in the control group (typically 6-12 hours).

  • Microscopic Examination:

    • After incubation, place a drop of the spore suspension from each treatment onto a microscope slide and cover with a coverslip.

    • Observe at least 100 spores per replicate under a microscope (400x magnification).

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination for each treatment and the control.

Protocol 3: Respiration Rate Measurement

This protocol measures the effect of this compound on the oxygen consumption of F. oxysporum microspores, indicating its impact on cellular respiration.

Materials:

  • Fusarium oxysporum microspore suspension

  • Respiration buffer (e.g., phosphate buffer with a carbon source like glucose or succinate)

  • This compound solution

  • Oxygen electrode system (e.g., Clark-type electrode) or a microplate-based respiration assay system.

Procedure:

  • Preparation of Spore Suspension:

    • Prepare and wash the F. oxysporum microspores as described in Protocol 1.

    • Resuspend the spores in the respiration buffer to a known density.

  • Oxygen Consumption Measurement:

    • Add the spore suspension to the chamber of the oxygen electrode system, which is maintained at a constant temperature (e.g., 25°C).

    • Allow the system to equilibrate and record the basal rate of oxygen consumption.

    • Inject a specific concentration of this compound into the chamber and continue to record the oxygen consumption rate.

    • The percentage inhibition of respiration can be calculated by comparing the rate of oxygen consumption before and after the addition of this compound.

    • To test the effect of magnesium, magnesium chloride can be added to the chamber after this compound to observe any reversal of inhibition.

cluster_prep Fungal Preparation cluster_mic MIC Assay cluster_germ Spore Germination Assay cluster_resp Respiration Assay Culture Culture F. oxysporum on PDA Harvest Harvest and Wash Spores Culture->Harvest Adjust Adjust Spore Concentration Harvest->Adjust Inoculate_MIC Inoculate 96-well Plate Adjust->Inoculate_MIC Inoculate_Germ Inoculate with Spores Adjust->Inoculate_Germ Prepare_Buffer Prepare Spores in Buffer Adjust->Prepare_Buffer Serial_Dilution Serial Dilution of this compound Serial_Dilution->Inoculate_MIC Incubate_MIC Incubate 48-72h Inoculate_MIC->Incubate_MIC Read_MIC Read Results (Visual/OD) Incubate_MIC->Read_MIC Prepare_Tubes Prepare Tubes with this compound Prepare_Tubes->Inoculate_Germ Incubate_Germ Incubate 6-12h Inoculate_Germ->Incubate_Germ Observe Microscopic Observation Incubate_Germ->Observe Measure_Basal Measure Basal O₂ Consumption Prepare_Buffer->Measure_Basal Add_this compound Add this compound Measure_Basal->Add_this compound Measure_Inhibition Measure Inhibited O₂ Consumption Add_this compound->Measure_Inhibition

Caption: Experimental workflow for evaluating this compound's antifungal activity.

References

Troubleshooting & Optimization

Improving Cochliodinol solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of cochliodinol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing stock solutions of fungal secondary metabolites like this compound.[1][2]

  • DMSO: Offers excellent solubility for many organic compounds. It is crucial to use a high-purity, anhydrous grade.[1]

  • Ethanol: A good alternative that can be less toxic to some cell lines at higher concentrations compared to DMSO.[2]

A concentrated stock solution (e.g., 10-20 mM) should be prepared, aliquoted to avoid repeat freeze-thaw cycles, and stored at -20°C or -80°C.[1]

Q2: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What went wrong?

A2: This is a common issue known as "crashing out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3] The primary causes and their solutions are:

  • Final Concentration Exceeds Aqueous Solubility: The final concentration of this compound in your medium is likely higher than its solubility limit.

    • Solution: Perform a dose-response experiment starting with a much lower final concentration and determine the maximum achievable concentration without precipitation.[3]

  • Insufficient Mixing: The concentrated DMSO or ethanol stock is not dispersing quickly enough, creating localized areas of high concentration that lead to precipitation.

    • Solution: Add the stock solution dropwise into the medium while vortexing or swirling vigorously to ensure rapid and thorough mixing.[3]

  • Temperature Difference: Adding a cold stock solution to warmer culture medium can decrease solubility.

    • Solution: Gently warm both the stock solution and the culture medium to the experimental temperature (e.g., 37°C) before mixing.[3]

Q3: The medium looked clear at first, but I see crystalline precipitates under the microscope after a few hours of incubation. Why is this happening?

A3: Delayed precipitation can occur due to several factors related to the complex environment of cell culture medium over time.

  • Interaction with Media Components: Salts, proteins, and other components in the culture medium can interact with this compound, reducing its solubility over time.[3]

    • Solution: First, test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue.[3] If so, using a medium with fewer potentially interacting components or adding a carrier protein like Bovine Serum Albumin (BSA) might help.[3]

  • pH Shift in Medium: Cellular metabolism can alter the pH of the culture medium, which can significantly affect the solubility of a pH-sensitive compound.[3] this compound is acidic and its solubility may change with pH.[4]

    • Solution: Use a medium with a stronger buffering system, such as one supplemented with HEPES, and monitor the pH of your culture throughout the experiment.[3]

Q4: What is the maximum concentration of solvent (e.g., DMSO, Ethanol) that is safe for my cells?

A4: The tolerance to solvents varies between cell lines. However, a general guideline is to keep the final concentration of the solvent in the culture medium as low as possible.

  • DMSO: Typically, the final concentration should be kept at or below 0.1% to minimize toxicity and off-target effects.[1] Some robust cell lines may tolerate up to 0.5%.

  • Ethanol: The final concentration is also generally recommended to be at or below 0.1%.[2]

It is essential to always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent as your experimental samples to account for any effects of the solvent itself.[2]

Q5: Are there any alternative methods to improve the aqueous solubility of this compound?

A5: Yes. This compound is a phenolic compound that forms stable salts with strong bases.[4][5] While many of these salts are insoluble, the triethanolamine salt of this compound has been reported to be appreciably soluble in water.[5] Preparing this salt could provide a water-soluble formulation, potentially eliminating the need for organic solvents. However, the biological activity and cellular uptake of this salt form would need to be validated against the parent compound.

Solvent and Stock Solution Data

The following table summarizes recommended solvents and concentrations for working with this compound in in vitro assays.

ParameterDimethyl Sulfoxide (DMSO)Ethanol (EtOH)Triethanolamine Salt in H₂O
Use Case Primary solvent for stock solutionAlternative solvent for stock solutionAqueous-based stock solution
Recommended Stock Conc. 10 - 20 mM10 - 20 mMDependent on salt preparation
Final Assay Conc. (Solvent) ≤ 0.1% (up to 0.5% for some cells)[1]≤ 0.1% [2]Not applicable
Advantages High solubilizing power for many organic compounds.[1]Generally less toxic than DMSO at equivalent concentrations.[2]Avoids organic solvent toxicity; highly water-soluble.[5]
Disadvantages Can be toxic to cells at higher concentrations.[1]May not dissolve all compounds as effectively as DMSO.May alter the compound's properties and biological activity.
Storage Aliquot and store at -20°C or -80°C.[1]Aliquot and store at -20°C.[6]Test stability; store refrigerated or frozen.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM)

  • Calculate Mass: Determine the mass of this compound powder needed for your desired volume and concentration (Molecular Weight of this compound: C₃₂H₃₀N₂O₄ ≈ 506.6 g/mol ). For 1 mL of a 10 mM stock, you need 5.07 mg.

  • Weigh Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Add Solvent: Add a small amount (e.g., half the final volume) of high-purity, anhydrous DMSO or absolute ethanol.

  • Dissolve: Vortex thoroughly. If necessary, sonicate briefly or warm gently (to 37°C) to fully dissolve the compound.[1] Visually inspect to ensure no solid particles remain.

  • Adjust Volume: Add the solvent to reach the final desired volume (e.g., 1 mL).

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube to remove any potential microbial contaminants or micro-precipitates.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Pre-warm Medium: Warm your cell culture medium to 37°C in a water bath.[3] This helps prevent precipitation caused by temperature shock.

  • Prepare Dilution Tube: Add the required volume of pre-warmed medium to a sterile tube.

  • Add Stock Solution: While vortexing the medium at a medium speed, add the calculated volume of your this compound stock solution drop-by-drop.[3] For example, to make a 10 µM working solution from a 10 mM stock, you would add 10 µL of stock to 9.99 mL of medium (a 1:1000 dilution). This results in a final DMSO/ethanol concentration of 0.1%.

  • Mix Thoroughly: Continue vortexing for another 10-15 seconds to ensure the compound is evenly dispersed.

  • Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store diluted solutions in aqueous media, as the compound is more likely to precipitate or degrade over time.

Visual Guides

Experimental Workflow

Caption: Workflow for preparing this compound solutions.

Troubleshooting Logic for Precipitation

G start Precipitation Observed in Medium? immediate Immediate Precipitation start->immediate Yes, instantly delayed Delayed Precipitation start->delayed Yes, after hours cause_conc Cause: Exceeds Aqueous Solubility immediate->cause_conc cause_mix Cause: Poor Mixing or Temp Shock immediate->cause_mix sol_conc Solution: Lower Final Concentration cause_conc->sol_conc sol_mix Solution: Add Dropwise to Warmed Medium while Vortexing cause_mix->sol_mix cause_ph Cause: pH Shift from Cell Metabolism delayed->cause_ph cause_media Cause: Interaction with Media Components delayed->cause_media sol_ph Solution: Use HEPES- Buffered Medium cause_ph->sol_ph sol_media Solution: Test Solubility in PBS; Consider Carrier Proteins (e.g., BSA) cause_media->sol_media

Caption: Troubleshooting guide for this compound precipitation.

Postulated Mechanism of Action in Fungi

G coch This compound resp Mitochondrial Respiration in Fungal Spores coch->resp Inhibits growth Inhibition of Fungal Growth resp->growth germ Inhibition of Spore Germination resp->germ mg Magnesium Ions (Mg²⁺) mg->resp Partially Reverses Inhibition

Caption: Postulated mechanism of this compound in fungi.

References

Cochliodinol stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store a stock solution of a natural product like cochliodinol in DMSO?

For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[1] To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[2] While several freeze-thaw cycles may not damage many small molecules, it is a potential source of degradation.[1][3]

Q2: My compound is a solid and the vial appears empty. What should I do?

If you ordered a small quantity of a compound, it may have been lyophilized, appearing as a thin film on the vial's interior. To ensure you recover all the material, add the appropriate solvent as indicated on the datasheet and vortex or sonicate the vial to fully dissolve the compound.[1]

Q3: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous experimental media. What should I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue.[1] You can try to redissolve the precipitate by vortexing, sonicating, or gently warming the solution in a 37°C water bath.[1] It is crucial to ensure the compound is fully redissolved before use in any assay to obtain accurate results. If precipitation persists, consider using a co-solvent or preparing a fresh, more dilute stock solution.

Q4: What are some general considerations for the stability of phenolic or indole-containing compounds in solution?

Phenolic compounds can be susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of oxygen.[4] Indole alkaloids, a large class of natural products, are generally extracted and stored in organic solvents.[5][6] The stability of any specific compound will depend on its unique chemical structure and sensitivity to factors like pH, temperature, and light.[4][7]

Q5: How long can I expect a compound to be stable in DMSO at room temperature?

Long-term storage at room temperature is generally not recommended. However, many compounds are stable for short periods at ambient temperatures.[2] One study on a diverse set of compounds in DMSO showed that most were stable for 15 weeks at 40°C.[8][9] However, this can vary greatly between compounds. For sensitive molecules, degradation can occur more rapidly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent assay results over time. Compound degradation in stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] Perform a stability study of your compound under your specific storage conditions (see Experimental Protocols section).
Loss of compound activity. Chemical degradation due to oxidation, hydrolysis, or other reactions.Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3] Ensure the DMSO used is anhydrous, as water can contribute to compound loss.[8][9] Protect from light if the compound is light-sensitive.[4][10]
Precipitation in stock solution upon storage at low temperatures. The compound's solubility limit in DMSO is exceeded at lower temperatures.Store the stock solution at a lower concentration. Gently warm and sonicate the solution to redissolve the precipitate before use. Always visually inspect for precipitate before use.
Color change of the DMSO stock solution. This may indicate compound degradation or reaction.Discard the stock solution and prepare a fresh one. If the problem persists, consider using an alternative solvent if compatible with your assay.

Illustrative Stability Data

The following tables provide examples of how stability data for a compound like this compound could be presented. Note: This is not actual data for this compound. The data is hypothetical and for illustrative purposes only.

Table 1: Example of Short-Term Stability of "Compound X" in Various Organic Solvents at Room Temperature (25°C).

SolventInitial Purity (%)Purity after 24 hours (%)Purity after 72 hours (%)
DMSO99.599.398.8
Ethanol99.699.599.2
Acetonitrile99.498.997.5
Chloroform99.799.699.5

Table 2: Example of Long-Term Stability of "Compound X" (10 mM in DMSO) under Different Storage Conditions.

Storage ConditionInitial Purity (%)Purity after 1 month (%)Purity after 3 months (%)
-80°C99.599.599.4
-20°C99.599.298.5
4°C99.597.895.1
Room Temperature (25°C)99.592.385.6

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of a Compound in Solution

This protocol outlines a general method for assessing the stability of a compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).[11][12][13]

1. Materials:

  • Compound of interest (e.g., this compound)
  • High-purity solvent (e.g., HPLC-grade DMSO)
  • HPLC system with a suitable detector (e.g., UV-Vis or PDA)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phases (e.g., acetonitrile and water with a modifier like formic acid)
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL or 10 mM).
  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the time-zero reference. Record the peak area and retention time of the main compound peak.
  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 72 hours, 1 week, 1 month, 3 months), retrieve a stored aliquot. Allow it to come to room temperature and analyze it by HPLC under the same conditions as the time-zero sample.
  • Data Analysis: Compare the peak area of the main compound at each time point to the peak area at time zero. A decrease in the peak area suggests degradation. The appearance of new peaks indicates the formation of degradation products. Calculate the percentage of the compound remaining at each time point.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Respiratory Inhibition

This compound is known to inhibit the respiration of fungal microspores. While the exact mechanism is not fully elucidated, a plausible hypothesis is the interference with cellular redox processes and energy metabolism, potentially through the inhibition of key enzymatic complexes involved in respiration. The following diagram illustrates a hypothetical signaling pathway for this effect, drawing parallels from other fungal metabolites that inhibit respiratory processes.[14][15]

Caption: Hypothetical mechanism of this compound-induced respiratory inhibition.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting a stability study of a chemical compound in a given solvent.

Stability_Workflow prep Prepare Stock Solution (Compound in Solvent) t0 Time-Zero Analysis (e.g., HPLC) prep->t0 storage Aliquot and Store Samples (e.g., -20°C, 4°C, RT) prep->storage analysis Data Analysis (% Remaining, Degradants) t0->analysis timepoint Analyze at Time Points (e.g., 24h, 1wk, 1mo) storage->timepoint timepoint->analysis conclusion Determine Stability and Shelf-Life analysis->conclusion

Caption: General workflow for assessing compound stability in solution.

References

Technical Support Center: Optimizing Cochliodinol Yield from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Cochliodinol from fungal fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal strains produce it?

A1: this compound is a purple pigment with antifungal and antibacterial properties. It is a secondary metabolite primarily produced by fungi of the genus Chaetomium, particularly Chaetomium cochliodes and Chaetomium globosum.[1][2]

Q2: What is the optimal fermentation method for this compound production?

A2: Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be used for producing secondary metabolites from Chaetomium species. However, SSF on a rice-based medium has been shown to be effective for the production of pigments and other secondary metabolites by Chaetomium, and it can be more cost-effective for certain applications.[3][][5]

Q3: What are the key factors influencing this compound yield?

A3: The yield of this compound is influenced by several factors, including the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and light.[6][7][8][9] The production of this compound is also associated with the sexual development of the fungus, specifically the formation of perithecia.

Q4: How can I extract and quantify this compound from my fermentation culture?

A4: this compound, being a pigment, can be extracted from the fungal biomass using organic solvents like ethyl acetate or methanol.[10][11] Quantification is typically performed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), which allows for the identification of this compound based on its retention time and UV-visible absorption spectrum.[3][12][13]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Fungal Growth 1. Inadequate inoculum. 2. Suboptimal growth medium. 3. Incorrect temperature or pH.1. Ensure a sufficient amount of healthy, viable fungal spores or mycelium is used for inoculation. 2. Verify the composition of the culture medium. For Chaetomium globosum, a neutral pH is generally optimal for growth.[10] 3. Incubate the culture at the optimal temperature for the specific Chaetomium strain, typically between 25-30°C. Adjust the initial pH of the medium to around 7.0.[6][8]
Good Growth but Low this compound Yield 1. Nutrient limitation or excess. 2. Suboptimal fermentation conditions for secondary metabolism. 3. Incorrect timing of harvest.1. Optimize the carbon and nitrogen sources in the medium. A high-quality nitrogen source is often crucial for secondary metabolite production. 2. Ensure proper aeration, as oxygen levels can significantly impact secondary metabolism. For solid-state fermentation, ensure appropriate moisture content. 3. Harvest the culture during the late stationary phase, as secondary metabolite production is often highest at this stage. This compound production is linked to perithecial development.
Inconsistent this compound Yields 1. Variability in inoculum quality. 2. Inconsistent fermentation conditions. 3. Genetic instability of the fungal strain.1. Standardize the inoculum preparation procedure to ensure consistency in the age and concentration of spores or mycelia. 2. Tightly control all fermentation parameters, including temperature, pH, and agitation/aeration. 3. Maintain a consistent sub-culturing protocol and consider long-term storage of the strain in a cryopreserved state.
Difficulty in Extracting this compound 1. Inefficient cell lysis. 2. Use of an inappropriate extraction solvent.1. Ensure thorough disruption of the fungal mycelium before extraction. This can be achieved by grinding the biomass, especially if it's from a solid-state fermentation. 2. Use a solvent of appropriate polarity. Ethyl acetate and methanol are commonly used for extracting fungal pigments and indole alkaloids.[10][11]
Issues with HPLC Quantification 1. Co-elution with other compounds. 2. Lack of a pure standard for calibration. 3. Degradation of the compound during analysis.1. Optimize the HPLC method, including the mobile phase gradient and column chemistry, to achieve better separation. 2. If a pure standard is unavailable, relative quantification can be performed by comparing peak areas under consistent conditions. 3. Protect the extracted samples from light and heat to prevent degradation of the pigment.

Experimental Protocols

Solid-State Fermentation of Chaetomium globosum on Rice Medium

This protocol is a representative method for the production of this compound based on literature for producing secondary metabolites from Chaetomium on solid substrates.

Materials:

  • Chaetomium globosum culture

  • Long-grain white rice

  • Distilled water

  • 250 mL Erlenmeyer flasks

  • Cotton plugs

  • Aluminum foil

  • Autoclave

  • Incubator

Procedure:

  • Medium Preparation:

    • Add 50g of long-grain white rice and 50 mL of distilled water to each 250 mL Erlenmeyer flask.

    • Allow the rice to soak for 2-4 hours at room temperature.

    • Seal the flasks with cotton plugs and cover with aluminum foil.

    • Autoclave at 121°C for 20 minutes to sterilize the medium.

    • Allow the flasks to cool to room temperature.

  • Inoculation:

    • From a mature (10-14 days old) PDA plate of Chaetomium globosum, cut 5-6 small agar plugs (approximately 5 mm in diameter) using a sterile cork borer.

    • Aseptically transfer the agar plugs to each flask containing the sterilized rice medium.

  • Incubation:

    • Incubate the flasks at 28°C in the dark for 21-28 days.

    • Observe the flasks periodically for the growth of the fungus and the development of the characteristic purple pigmentation of this compound.

Extraction and Quantification of this compound

This protocol provides a general procedure for the extraction and analysis of this compound.

Materials:

  • Fermented rice culture of Chaetomium globosum

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Rotary evaporator

  • Centrifuge

  • HPLC system with a DAD detector and a C18 column

Procedure:

  • Extraction:

    • After the incubation period, add 100 mL of ethyl acetate to each flask.

    • Shake the flasks at 150 rpm for 24 hours at room temperature to extract the secondary metabolites.

    • Filter the mixture to separate the fungal biomass and rice from the ethyl acetate extract.

    • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Redissolve a known amount of the crude extract in methanol for HPLC analysis.

  • HPLC-DAD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B).

    • Gradient Program: A representative gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at multiple wavelengths, including the visible range (around 540-560 nm for purple pigments) and the UV range characteristic of indole alkaloids (around 220 nm and 280 nm).

    • Quantification: Create a calibration curve using a purified this compound standard if available. If not, relative quantification can be performed by comparing the peak area at a specific wavelength across different samples.

Data on Fermentation Parameters

The following table summarizes the influence of key fermentation parameters on the growth and secondary metabolite production of Chaetomium globosum, based on available literature.

Parameter Optimal Range/Condition Effect on Growth and this compound Production Reference(s)
pH 6.0 - 7.5Optimal growth and secondary metabolite production are generally observed in a neutral pH range. Highly acidic or alkaline conditions can inhibit growth and pigment formation.[6][7][10]
Temperature 25 - 30°CChaetomium globosum is a mesophilic fungus, and its growth and metabolic activity are highest within this temperature range. Temperatures outside this range can lead to reduced growth and yield.[8]
Carbon Source Glucose, Sucrose, CelluloseChaetomium globosum can utilize a variety of carbon sources. The choice of carbon source can influence the balance between primary growth and secondary metabolite production.
Nitrogen Source Peptone, Yeast ExtractOrganic nitrogen sources are often preferred for secondary metabolite production in fungi. The carbon-to-nitrogen ratio is a critical factor to optimize.
Light DarknessLight can influence pigment production in some fungi. For many Chaetomium species, incubation in the dark is reported to be favorable for pigment production.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Strain Chaetomium globosum Strain Inoculation Inoculate with Fungal Plugs Strain->Inoculation Medium Solid Rice Medium (Rice + Water) Sterilization Autoclave at 121°C Medium->Sterilization Sterilization->Inoculation Incubation Incubate at 28°C in the dark for 21-28 days Inoculation->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Concentration Rotary Evaporation Extraction->Concentration HPLC HPLC-DAD Analysis Concentration->HPLC

Caption: Experimental workflow for this compound production and analysis.

Signaling_Pathways cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis Nutrient Nutrient Availability (C/N ratio) GPCR G-Protein Coupled Receptors Nutrient->GPCR pH pH MAPK MAPK Pathways (e.g., CWI) pH->MAPK Temp Temperature Global_Reg Global Regulators (e.g., LaeA) Temp->Global_Reg Light Light/Dark Light->Global_Reg GPCR->Global_Reg MAPK->Global_Reg TF Pathway-Specific Transcription Factors Global_Reg->TF BGC This compound Biosynthetic Gene Cluster TF->BGC This compound This compound BGC->this compound

Caption: Putative signaling pathways regulating this compound biosynthesis.

References

Troubleshooting Cochliodinol purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cochliodinol, a bioactive fungal metabolite, using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its notable characteristics?

This compound is a fungal secondary metabolite originally isolated from the fungus Cochliodon sp.. It belongs to the dibenzodioxinone class of compounds and is known for its violet pigment. Structurally, it is a dimer of 3,5-dihydroxy-2-methyl-1,4-benzoquinone. Researchers are interested in this compound and its derivatives for their significant biological activities, including potent antibacterial and cytotoxic properties, making them potential candidates for drug development.

Q2: Which chromatographic techniques are typically used for this compound purification?

Purification of this compound from fungal culture extracts generally involves a multi-step chromatographic process. A common approach includes:

  • Initial Extraction: Liquid-liquid extraction of the fungal culture with a solvent like ethyl acetate.

  • Prefractionation: Often performed using vacuum liquid chromatography (VLC) or flash column chromatography on silica gel to separate the crude extract into fractions of decreasing polarity.

  • Fine Purification: High-Performance Liquid Chromatography (HPLC), frequently in a reversed-phase mode (RP-HPLC), is used on the active fractions to isolate pure this compound.

Troubleshooting Guide: Low Yield

Q: I am experiencing a significant loss of this compound during the purification process. What are the common causes and solutions?

Low recovery is a frequent challenge. The potential causes can be systematic, from initial extraction to the final purification steps.

Potential Causes & Corrective Actions:

  • Incomplete Initial Extraction: The target compound may not be efficiently extracted from the fungal biomass or culture medium.

    • Solution: Verify the pH of the culture medium before extraction; adjust if necessary to ensure this compound is in a neutral state. Test alternative extraction solvents with different polarities (e.g., dichloromethane, butanone) to assess extraction efficiency.

  • Irreversible Adsorption on Stationary Phase: this compound, being a polar molecule with hydroxyl groups, can bind irreversibly to active sites on silica gel, especially during initial column chromatography.

    • Solution: Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. Alternatively, consider using a different stationary phase like Sephadex LH-20, which separates based on molecular size and polarity and is less prone to irreversible adsorption.

  • Compound Degradation: this compound may be sensitive to light, pH, or prolonged exposure to certain solvents.

    • Solution: Protect fractions from direct light by using amber glass vials or wrapping containers in aluminum foil. Work quickly and, if possible, perform chromatographic steps in a cold room to minimize thermal degradation. Analyze the stability of this compound in the chosen mobile phase beforehand.

  • Suboptimal Fraction Collection: The collection windows for the fractions may be too narrow or too broad, leading to loss of product in adjacent fractions.

    • Solution: Use thin-layer chromatography (TLC) or analytical HPLC to analyze smaller, more numerous fractions to precisely identify those containing this compound before pooling.

Low Yield Troubleshooting Workflow

Low_Yield_Workflow start Low this compound Yield check_extraction Step 1: Verify Extraction Efficiency start->check_extraction check_adsorption Step 2: Assess Irreversible Adsorption check_extraction->check_adsorption If extraction is optimal solution_extraction Action: Re-extract with different solvent/pH check_extraction->solution_extraction If incomplete check_degradation Step 3: Evaluate Compound Stability check_adsorption->check_degradation If adsorption is minimal solution_adsorption Action: Deactivate silica or use alternative phase (e.g., Sephadex) check_adsorption->solution_adsorption If adsorption is high check_fractions Step 4: Optimize Fraction Collection check_degradation->check_fractions If stable solution_degradation Action: Use amber vials, work in cold room, check solvent stability check_degradation->solution_degradation If degradation is observed solution_fractions Action: Collect smaller fractions and analyze by TLC/HPLC before pooling check_fractions->solution_fractions end_node Yield Improved solution_extraction->end_node solution_adsorption->end_node solution_degradation->end_node solution_fractions->end_node

Caption: Workflow for diagnosing and resolving low this compound yield.

Troubleshooting Guide: Poor Purity / Resolution

Q: My this compound peak is not well-separated from impurities in HPLC. How can I improve the resolution?

Achieving baseline separation is critical for high purity. Poor resolution is often due to suboptimal mobile phase composition, gradient, or column choice.

Potential Causes & Corrective Actions:

  • Inappropriate Mobile Phase Strength: If the mobile phase is too "strong" (high percentage of organic solvent in RP-HPLC), both this compound and impurities will elute too quickly, resulting in poor separation. If it's too "weak," peaks will be broad and slow to elute.

    • Solution: Systematically vary the mobile phase composition. For RP-HPLC, start with a higher aqueous percentage and gradually increase the organic solvent (e.g., acetonitrile, methanol) content.

  • Isocratic Elution is Ineffective: For a complex mixture like a prefractionated fungal extract, an isocratic (constant mobile phase composition) elution may not be sufficient to resolve all compounds.

    • Solution: Develop a gradient elution method. Start with a weak mobile phase to retain and separate early-eluting polar impurities, then gradually increase the organic solvent percentage to elute and resolve this compound from other closely-related, less-polar compounds.

  • Incorrect Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH.

    • Solution: Add a modifier to the mobile phase to control the pH. For acidic compounds, a low pH (e.g., 0.1% formic acid or acetic acid) will suppress ionization and increase retention on a C18 column.

  • Column Overload: Injecting too much sample onto the column can cause peak broadening and a loss of resolution.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the maximum amount of sample your column can handle while maintaining good resolution.

Table 1: HPLC Mobile Phase Optimization Summary

ParameterStrategyRationale
Solvent Strength Adjust the ratio of aqueous to organic solvent.Controls the retention time of all compounds. Fine-tuning this is the first step to improving separation.
Solvent Type Try a different organic modifier (e.g., methanol vs. acetonitrile).Changes the selectivity of the separation, altering the relative elution order of compounds.
Gradient Slope Make the gradient shallower around the elution time of this compound.A slower increase in solvent strength provides more time for the column to resolve closely eluting peaks.
pH Control Add a buffer or acid modifier (e.g., 0.1% formic acid).Suppresses ionization of acidic or basic functional groups, leading to sharper peaks and more consistent retention.

Purity Optimization Logic

Purity_Optimization start Poor Peak Resolution check_solvent Is Retention Time (k') Optimal? (Target: 2 < k' < 10) start->check_solvent check_selectivity Is Selectivity (α) > 1? check_solvent->check_selectivity Yes adjust_strength Action: Adjust % Organic Solvent (ACN/MeOH) check_solvent->adjust_strength No check_efficiency Is Peak Shape Good? (Low Tailing) check_selectivity->check_efficiency Yes change_solvent Action: Change Organic Solvent (e.g., ACN to MeOH) or pH check_selectivity->change_solvent No optimize_flow Action: Reduce Flow Rate or Use a More Efficient Column (smaller particles) check_efficiency->optimize_flow No end_node Resolution Improved check_efficiency->end_node Yes adjust_strength->check_solvent change_solvent->check_selectivity optimize_flow->end_node

Caption: Decision tree for improving HPLC peak resolution.

Troubleshooting Guide: Poor Peak Shape

Q: My this compound peak is tailing or fronting. What causes this and how can I get a symmetrical peak?

Poor peak shape (asymmetry) compromises both resolution and the accuracy of quantification.

Potential Causes & Corrective Actions:

  • Column Overload: This is a common cause of "fronting" (a sharp drop-off after the peak maximum).

    • Solution: Dilute the sample or inject a smaller volume, as described previously.

  • Secondary Interactions (Tailing): Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase. For this compound, the acidic silanol groups on the silica backbone can interact strongly with its polar functional groups.

    • Solution: Use a modern, end-capped HPLC column where most active silanol groups are shielded. Alternatively, add a competitive agent like triethylamine (0.1%) to the mobile phase to block these active sites. Lowering the mobile phase pH with an acid can also reduce tailing for acidic analytes.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause distorted peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can create alternative flow paths, leading to peak tailing or splitting.

    • Solution: First, try flushing the column with a strong solvent to remove contaminants. If this fails, reverse the column (if permitted by the manufacturer) and flush it. If a void is suspected, the column may need to be replaced.

Causes of Peak Tailing

Peak_Tailing tailing Peak Tailing Observed cause1 Secondary Interactions (e.g., Silanol Binding) tailing->cause1 cause2 Column Contamination or Void tailing->cause2 cause3 Mismatched Sample Solvent tailing->cause3 cause4 Sub-optimal pH tailing->cause4

Caption: Common causes contributing to chromatographic peak tailing.

Experimental Protocols

Protocol 1: Prefractionation of Crude Extract by Silica Gel Column Chromatography

  • Preparation: Prepare a slurry of silica gel (60 Å, 70-230 mesh) in the starting mobile phase (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure. Do not let the column run dry.

  • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully layer this powder onto the top of the packed column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent, like ethyl acetate, followed by methanol (Step Gradient).

    • Example Gradient:

      • Fraction 1-5: 100% Hexane

      • Fraction 6-10: 90:10 Hexane:Ethyl Acetate

      • Fraction 11-15: 50:50 Hexane:Ethyl Acetate

      • Fraction 16-20: 100% Ethyl Acetate

      • Fraction 21-25: 90:10 Ethyl Acetate:Methanol

  • Analysis: Collect fractions of a consistent volume. Analyze each fraction by Thin-Layer Chromatography (TLC) to identify the fractions containing the violet pigment characteristic of this compound. Pool the relevant fractions and evaporate the solvent.

Protocol 2: RP-HPLC Purification of this compound

  • System Preparation: Use a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). Equilibrate the column with the initial mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the pooled, semi-purified fraction from Protocol 1 in the initial mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Diode Array Detector (DAD), monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, and the visible maximum for the pigment).

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% to 100% B (wash)

      • 30-35 min: 100% B (hold)

      • 35-40 min: Re-equilibration at 20% B

  • Fraction Collection: Collect the peak corresponding to this compound based on the UV-Vis spectrum and retention time. Verify the purity of the collected fraction by re-injecting a small aliquot onto the HPLC.

Overcoming autofluorescence in Cochliodinol cellular imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence during the cellular imaging of Cochliodinol, a fungal metabolite. Given that specific fluorescent properties of this compound are not extensively documented, the guidance provided is based on established principles for managing autofluorescence from endogenous cellular components and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in cellular imaging?

Autofluorescence is the natural emission of light by biological structures or molecules when excited by light.[1] This intrinsic fluorescence can originate from various endogenous cellular components like NADH, flavins, collagen, elastin, and lipofuscin.[1][2][3] The primary issue with autofluorescence is that it can create a high background signal, which may obscure the specific fluorescence from your probe of interest (e.g., a fluorescently-labeled antibody or this compound itself), making it difficult to distinguish the true signal from noise.[1][4]

Q2: Does this compound exhibit fluorescence?

This compound is a pigmented fungal metabolite.[5] While detailed public data on its specific excitation and emission spectra are limited, many fungal and plant-derived compounds with complex aromatic structures exhibit fluorescent properties.[6][7] Therefore, it is crucial to assume that this compound may contribute to the overall fluorescence signal and to perform proper controls.

Q3: How can I check if autofluorescence is impacting my experiment?

The simplest method is to prepare a control sample that undergoes the entire experimental process (fixation, permeabilization, etc.) but is not treated with your specific fluorescent label or this compound.[1] When you image this unstained control sample using the same settings as your experimental samples, any signal you detect is attributable to autofluorescence.[1][8] This allows you to establish a baseline background level.

Q4: Can my sample preparation method increase autofluorescence?

Yes. Aldehyde-based fixatives like formaldehyde, paraformaldehyde, and especially glutaraldehyde are known to induce autofluorescence by cross-linking proteins.[4] The duration of fixation can also play a role; longer fixation times may increase background fluorescence.[4][9] Additionally, components in cell culture media, such as phenol red and fetal bovine serum (FBS), can be sources of autofluorescence.[1][10]

Troubleshooting Guide: High Background & Poor Signal

This guide addresses common problems encountered when imaging this compound in a cellular context.

Problem 1: My unstained control cells are brightly fluorescent, obscuring my target.

This indicates high endogenous autofluorescence. Use the following workflow to identify and apply a solution.

G cluster_0 cluster_1 cluster_2 cluster_3 start High Autofluorescence Detected in Unstained Control q1 Can you change your fluorophore/imaging channel? start->q1 a1_yes Shift to Far-Red Fluorophores (e.g., Alexa Fluor 647, Cy5) Away from Blue/Green AF q1->a1_yes Yes a1_no Proceed to Mitigation q1->a1_no No q2 Can sample prep be modified? a1_no->q2 a2_yes Modify Protocol: - Use chilled Methanol/Ethanol fixative - Reduce fixation time - Perfuse tissue with PBS - Use AF-free media q2->a2_yes Yes a2_no Proceed to Mitigation q2->a2_no No q3 Choose a Mitigation Strategy a2_no->q3 bleach Photobleaching (Pre-staining) q3->bleach Simple & Effective quench Chemical Quenching (Post-staining) q3->quench Fast & Common spectral Computational Correction (Post-acquisition) q3->spectral Advanced & Powerful

Caption: Troubleshooting workflow for selecting an autofluorescence reduction strategy.
Solution A: Optimize Fluorophore Selection

Endogenous autofluorescence is typically strongest in the blue and green regions of the spectrum.[3][8] Shifting your detection to longer wavelengths can often avoid this interference.

  • Action: If you are using a secondary antibody or fluorescent tag, select one that emits in the red or far-red range (>600 nm).[2][9][11]

  • Benefit: This is a simple and highly effective preventative measure that requires no extra steps in your protocol.

Solution B: Use a Chemical Quenching Agent

Chemical quenchers are compounds that can reduce autofluorescence, often by masking the fluorescent molecules.[12] Sudan Black B is a common and effective agent.[13][14]

  • Action: Treat your fixed and permeabilized samples with a quenching agent like Sudan Black B before mounting. See [Protocol 1] for a detailed method.

  • Caution: Sudan Black B can sometimes introduce a dark precipitate or its own background in the far-red channel.[15][16] Always test its effect on a control slide. Commercial quenchers like TrueVIEW™ or TrueBlack™ may offer better performance with less background.[9][15][17]

Solution C: Photobleaching

Photobleaching involves exposing your sample to intense, broad-spectrum light before staining. This process irreversibly destroys the fluorescent properties of many endogenous fluorophores.[18]

  • Action: Before applying any fluorescent labels, expose your fixed tissue sections or cells to a bright white LED light source for a set period.[18][19] See [Protocol 2] for details.

  • Benefit: This method is highly effective, inexpensive, and has been shown to have no negative effect on subsequent immunofluorescence staining intensity.[18]

Problem 2: I cannot separate the this compound signal from the cellular background.

This occurs when the emission spectrum of this compound significantly overlaps with the autofluorescence spectrum. This requires a more advanced approach to computationally separate the signals.

Solution: Spectral Imaging and Linear Unmixing

This powerful technique involves capturing the entire emission spectrum at each pixel of the image, rather than just the intensity within a single broad filter.[20][21] A process called linear unmixing then uses the unique spectral signatures ("fingerprints") of your desired fluorophore and the autofluorescence to computationally separate them.[22][23]

  • Action:

    • Use a confocal microscope equipped with a spectral detector.

    • Acquire a reference spectrum from an unstained sample (this is the autofluorescence "fingerprint").

    • Acquire a reference spectrum for your specific fluorophore (if using one). The spectrum of this compound itself would need to be determined.

    • Acquire a "lambda stack" of your fully stained experimental sample.

    • Use the microscope's software to perform linear unmixing, treating the autofluorescence as a distinct fluorescent component to be subtracted.[22]

G cluster_0 Input Signals cluster_1 Reference Spectra cluster_2 Process cluster_3 Output Signals Mixed Mixed Signal (Target + Autofluorescence) Unmix Linear Unmixing Algorithm Mixed->Unmix Ref_AF Autofluorescence Spectrum (from unstained control) Ref_AF->Unmix Ref_Target Target Fluorophore Spectrum Ref_Target->Unmix Out_AF Separated Autofluorescence Unmix->Out_AF Out_Target Clean Target Signal Unmix->Out_Target

Caption: The principle of spectral imaging and linear unmixing to separate signals.

Data & Comparisons

Table 1: Common Endogenous Autofluorescent Species

Source Typical Excitation (nm) Typical Emission (nm) Common Location
NADH 340 - 360 440 - 470 Mitochondria
Flavins (FAD, FMN) 430 - 470 520 - 540 Mitochondria
Collagen / Elastin 360 - 420 440 - 520 Extracellular Matrix
Lipofuscin 360 - 480 460 - 650 (Broad) Lysosomes (aging cells)

Data compiled from multiple sources.[1][2][3]

Table 2: Comparison of Autofluorescence Reduction Techniques

Method Principle Pros Cons
Far-Red Dyes Spectral Avoidance Simple, preventative, highly effective.[9][11] Requires specific fluorophores; may not be suitable for all experimental designs.
Chemical Quenching Absorption/Masking Fast, easy to apply post-staining.[13][14] Can leave precipitates, may have off-target effects or introduce its own background.[15]
Photobleaching Fluorophore Destruction Inexpensive, highly effective, no impact on subsequent staining.[18] Can be time-consuming (from 90 mins to 48 hours).[18][24]

| Spectral Unmixing | Computational Separation | Powerful, can separate highly overlapping signals, removes guesswork.[20][21] | Requires specialized confocal microscope and software; more complex workflow. |

Experimental Protocols

[Protocol 1] Sudan Black B Staining for Autofluorescence Quenching

This protocol is adapted from established methods for quenching autofluorescence, particularly from lipofuscin, in tissue sections.[12][13][14]

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Staining jars

Procedure:

  • Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, add 100 mg of SBB to 100 mL of 70% ethanol. Stir for 1-2 hours in the dark to dissolve completely. Filter the solution through a 0.2 µm filter immediately before use to remove any undissolved particles.[13][25]

  • Complete Staining: Perform all your standard immunofluorescence or labeling steps first. Your slides should be at the final step before coverslipping.

  • Wash: Briefly wash the slides in PBS.

  • Incubate in SBB: Immerse the slides in the filtered 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[12][25] Incubation time may need optimization depending on tissue type and autofluorescence intensity.[12]

  • Wash to Remove Excess SBB: Wash the slides thoroughly to remove excess SBB. This is a critical step. Perform 2-3 washes of 5 minutes each in fresh 70% ethanol, followed by 2-3 washes of 5 minutes each in PBS.[25]

  • Mount: Immediately mount the coverslip using an aqueous anti-fade mounting medium.

  • Image: Proceed with imaging.

[Protocol 2] Photobleaching for Autofluorescence Reduction

This protocol uses intense light to destroy endogenous fluorophores before any staining is performed.[18]

Materials:

  • A bright, broad-spectrum white Light Emitting Diode (LED) lamp or light source.

  • PBS or other suitable buffer.

  • A light-blocking box or dark room to contain the setup.

Procedure:

  • Prepare Samples: Deparaffinize and rehydrate tissue sections or fix and permeabilize cells on coverslips as you normally would. The samples should be in a hydrated state, immersed in PBS in a staining dish or on a slide.

  • Position Light Source: Place the LED light source as close as possible to the samples without causing excessive heat. A distance of 5-20 cm is typical.[25]

  • Expose to Light: Irradiate the samples with the LED light for a prolonged period. The optimal time can vary significantly based on the light source intensity and tissue type.

    • Standard Method: Exposure for 24-48 hours can significantly reduce background.[18]

    • Accelerated Method: Immersing the tissue in an alkaline hydrogen peroxide solution during light exposure can reduce the required time to as little as 90 minutes.[19][24]

  • Protect from Evaporation: Ensure the samples remain hydrated throughout the process. Cover the staining dish or add buffer periodically.

  • Wash: After photobleaching, wash the samples 3 times with PBS.

  • Proceed with Staining: The samples are now ready for your standard immunofluorescence or labeling protocol. The autofluorescence should be substantially diminished.

References

Cochliodinol cytotoxicity assay protocol and troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing cochliodinol in cytotoxicity assays. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of cytotoxic action?

This compound is a secondary metabolite produced by the fungus Chaetomium globosum. Its chemical structure features a bisindolyl benzoquinone core. Benzoquinones are known to induce cytotoxicity through mechanisms such as redox cycling, which generates reactive oxygen species (ROS), and by acting as alkylating agents for essential macromolecules.[1][2] This suggests that this compound's cytotoxic effects may be mediated by inducing oxidative stress and apoptosis.

Q2: Which cytotoxicity assay is most suitable for testing this compound?

The choice of assay depends on the specific research question. For a general assessment of cell viability, an MTT or MTS assay is a good starting point. To investigate membrane integrity and necrosis, the LDH assay is recommended. To determine if this compound induces programmed cell death, apoptosis assays, such as those measuring caspase activity or using Annexin V staining, are appropriate.

Q3: What are the expected IC50 values for this compound?

Recent, specific IC50 values for this compound against various cancer cell lines are not extensively documented in publicly available literature. However, other cytotoxic metabolites isolated from Chaetomium globosum, such as certain chaetoglobosins, have shown IC50 values in the low micromolar range (e.g., 3.2–20 μM) against cell lines like HeLa.[3][4] Therefore, it is reasonable to hypothesize that this compound may exhibit similar potency.

Q4: How should I prepare a stock solution of this compound?

The solubility of this compound in aqueous media is expected to be low. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q5: How can I be sure that the observed cytotoxicity is due to this compound and not the solvent?

Always include a vehicle control in your experiments. This control should contain the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound in the wells with untreated cells. This will allow you to subtract any background effect of the solvent from your results.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a method for determining the effect of this compound on cell viability by measuring the metabolic activity of viable cells.

Materials:

  • Cells of interest (e.g., HeLa)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • LDH assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Caspase-3/7 Apoptosis Assay

This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic kit)

  • 96-well plates (opaque-walled for luminescence/fluorescence)

  • Microplate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled plate.

  • Incubation: Incubate the plate for the desired exposure time.

  • Assay Reagent Addition: Allow the plate and the caspase assay reagent to equilibrate to room temperature. Add the caspase reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

Quantitative Data Summary

CompoundCell LineAssayIC50 (µM)Reference
Chaetoglobosin AHeLaNot Specified3.2 - 20[4]
Chaetoglobosin CHeLaNot Specified3.2 - 20[4]
Phychaetoglobin DHeLaNot Specified< 20[3]
Phychaetoglobin EHeLaNot Specified< 20[3]

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseRecommendation
High background in blank wells Contamination of medium or reagents.Use fresh, sterile reagents and aseptic techniques.
Low absorbance readings Insufficient cell number or incubation time.Optimize cell seeding density and increase incubation time with MTT.
High variability between replicates Uneven cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.
Precipitate formation in stock solution Poor solubility of this compound.Gently warm the stock solution and vortex before use. Consider using a different solvent if issues persist.
LDH Assay Troubleshooting
IssuePossible CauseRecommendation
High background LDH in medium Serum in the culture medium contains LDH.Use a low-serum medium or a serum-free medium for the assay. Include a medium-only background control.
Low signal from positive control Incomplete cell lysis.Ensure the lysis buffer is added correctly and incubated for the recommended time.
False positives This compound interferes with the LDH enzyme or the assay chemistry.Run a control with this compound in cell-free medium to check for interference.
Apoptosis Assay Troubleshooting
IssuePossible CauseRecommendation
High background signal Spontaneous apoptosis in cell culture.Ensure cells are healthy and not overgrown before starting the experiment.
No or weak signal Incorrect timing of the assay.Perform a time-course experiment to determine the optimal time point for measuring caspase activation after this compound treatment.
Signal quenching Colored compounds in the medium (e.g., phenol red).Use phenol red-free medium for the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa) seeding Seed Cells in 96-well Plate cell_culture->seeding cochliodinol_prep This compound Stock (in DMSO) treatment Treat with this compound (Serial Dilutions) cochliodinol_prep->treatment seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh caspase Caspase Assay incubation->caspase data_analysis Calculate % Viability/ Cytotoxicity/Apoptosis mtt->data_analysis ldh->data_analysis caspase->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: General experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Optimizing incubation time for Cochliodinol MIC assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Cochliodinol Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for a this compound MIC assay?

A1: The optimal incubation time for a this compound MIC assay can vary depending on the fungal species being tested, the specific protocol, and the growth rate of the organism. Generally, for many fungi, a standard incubation period is 24 to 72 hours. It is crucial to establish and validate a consistent incubation time for your specific experimental conditions to ensure reproducibility.

Q2: How does incubation time affect the MIC value of this compound?

A2: Incubation time is a critical factor that can significantly influence the MIC value. Insufficient incubation may not allow for visible growth in the control wells, leading to an inability to determine the MIC. Conversely, excessively long incubation periods can lead to an overestimation of the MIC value (higher MIC) due to drug degradation or the selection of resistant subpopulations. For some antifungal agents, MICs have been observed to increase with longer incubation times.[1]

Q3: Can I shorten the incubation time to get faster results?

A3: While faster results are desirable, shortening the incubation time is not recommended without proper validation. The incubation period must be sufficient to allow for robust growth of the test organism in the absence of the antimicrobial agent. Shortening the time may result in false-susceptible results because the organism has not had enough time to grow to a detectable level.

Q4: What are the visual cues to determine the correct time to read the MIC plate?

A4: The primary visual cue is the growth in the positive control well (organism with no this compound). This well should show distinct and sufficient growth. For broth microdilution assays, this typically appears as turbidity or a cell pellet at the bottom of the well. The MIC is read as the lowest concentration of this compound that inhibits visible growth.[2][3][4]

Troubleshooting Guide: Optimizing Incubation Time

This guide addresses common issues encountered when determining the optimal incubation time for a this compound MIC assay.

Problem Possible Cause Recommended Solution
No growth or very faint growth in the positive control well. 1. Incubation time is too short. 2. Inoculum size is too low.3. Incubation temperature is incorrect.4. Media is not suitable for the organism.1. Increase the incubation time in increments of 12 or 24 hours and observe for adequate growth. 2. Verify the inoculum preparation procedure to ensure the correct cell density.3. Confirm that the incubator is set to the optimal temperature for the specific fungal strain.4. Ensure the use of appropriate growth media (e.g., RPMI-1640) as recommended for antifungal susceptibility testing.
MIC values are inconsistent between experiments. 1. Inconsistent incubation times. 2. Variation in inoculum preparation.3. Subjectivity in visual reading of the MIC endpoint.1. Strictly adhere to a standardized incubation time for all experiments. Use a timer to ensure consistency.2. Standardize the inoculum preparation method, including the age of the culture and the method of cell density adjustment.3. Have two independent researchers read the plates to minimize subjective interpretation. Use a spectrophotometer to measure turbidity for a more quantitative endpoint determination.
Growth is observed in all wells, even at the highest this compound concentration. 1. Incubation time is too long, leading to drug degradation. 2. The organism is resistant to this compound.3. Inoculum size is too high (inoculum effect).[4]1. Perform a time-course experiment to determine the optimal reading time before this compound loses its activity. Read plates at 24, 48, and 72 hours to see if a clear MIC can be determined at an earlier time point.2. Verify the resistance profile with a known susceptible control strain.3. Ensure the inoculum is prepared to the correct density as per standardized protocols (e.g., CLSI or EUCAST).
"Skipped" wells, where growth is observed at a higher concentration but not at a lower one. 1. Contamination of the well.2. Technical error during serial dilution.1. Carefully inspect the well for any signs of contamination. Repeat the assay with fresh reagents.2. Review and practice the serial dilution technique to ensure accuracy.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for this compound

This protocol is a generalized method and should be optimized for your specific fungal strain.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Further dilute the stock solution in the test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS) to create the starting concentration for the serial dilutions.

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at the optimal temperature until mature colonies are visible.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.

  • Dilute this adjusted suspension in the test medium to achieve the final desired inoculum concentration (typically 0.5 x 10^5 to 2.5 x 10^5 CFU/mL).

3. 96-Well Plate Preparation:

  • Add 100 µL of the test medium to all wells of a 96-well microtiter plate.

  • Add 100 µL of the starting this compound solution to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • The eleventh column will serve as the positive growth control (no drug), and the twelfth column will be the sterility control (no organism).

4. Inoculation:

  • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Add 100 µL of sterile test medium to the twelfth column.

5. Incubation:

  • Seal the plate to prevent evaporation and incubate at the optimal temperature for the fungal strain (e.g., 35°C).

  • For optimization: Read the plates at multiple time points (e.g., 24, 48, and 72 hours).

6. Reading the MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the positive control well.

Data Presentation

Table 1: Effect of Incubation Time on this compound MIC Values for Candida albicans
Incubation Time (hours)MIC Range (µg/mL)Modal MIC (µg/mL)Interpretation
242 - 84Initial inhibition observed.
484 - 168Standard reading time, clear endpoint.
728 - 3216Potential for trailing growth and higher MICs.

Visualization

G Troubleshooting Workflow for Incubation Time Optimization start Start: Inconsistent or Unreliable This compound MIC Results check_control Examine Positive Control Well (No Drug) start->check_control no_growth Problem: No/Poor Growth check_control->no_growth Growth Status? good_growth Sufficient Growth check_control->good_growth increase_time Action: Increase Incubation Time (e.g., in 12h increments) no_growth->increase_time Yes check_params Action: Verify Inoculum Density, Temperature, and Media no_growth->check_params If still no growth check_mic Examine MIC Endpoint good_growth->check_mic Yes increase_time->check_control check_params->check_control mic_high Problem: MIC too High or Growth in all Wells check_mic->mic_high Endpoint Issue? mic_clear Problem: MIC Clear & Consistent? check_mic->mic_clear decrease_time Action: Decrease Incubation Time (Read at earlier time points) mic_high->decrease_time Yes mic_clear->start No validate_protocol Action: Validate and Standardize Optimal Incubation Time mic_clear->validate_protocol Yes decrease_time->check_mic end End: Reliable MIC Protocol validate_protocol->end

Caption: Troubleshooting workflow for optimizing MIC incubation time.

References

Technical Support Center: Cochliodinol Interference in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the natural product Cochliodinol in high-throughput screening (HTS) assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with our HTS assays?

A1: this compound is a natural product isolated from fungi of the Chaetomium genus, such as Chaetomium globosum.[1][2] Structurally, it contains a benzoquinone moiety, which is a well-known Pan-Assay Interference Compound (PAINS) substructure.[3][4] PAINS are compounds that tend to show activity in multiple HTS assays through non-specific mechanisms, leading to a high rate of false positives.[3][5] The presence of the benzoquinone core in this compound strongly suggests a high potential for assay interference.

Q2: What are the likely mechanisms of this compound interference?

A2: Based on its benzoquinone structure, this compound is predicted to interfere with HTS assays primarily through two mechanisms:

  • Redox Cycling: Quinones can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers) and oxygen, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[6][7] H₂O₂ can then non-specifically modify and inhibit proteins, particularly those with susceptible cysteine residues, leading to a false-positive signal.[6][7]

  • Michael Addition: The benzoquinone moiety in this compound is an electrophilic Michael acceptor. This allows it to react covalently and non-specifically with nucleophilic residues on proteins, such as the thiol group of cysteine.[8] This covalent modification can alter protein function and result in a false-positive readout.

Q3: Which types of assays are most likely to be affected by this compound interference?

A3: Assays that are sensitive to redox conditions or that rely on proteins with reactive cysteine residues are particularly susceptible. This includes:

  • Enzyme Assays: Especially those involving oxidoreductases or proteins whose activity is modulated by cysteine oxidation.[6]

  • Fluorescence-Based Assays: this compound's colored nature and potential for fluorescence quenching could interfere with assays that use fluorescent readouts.

  • Assays Containing Thiols: Any assay that includes thiol-containing reagents (e.g., DTT, beta-mercaptoethanol, cysteine) is at high risk for interference from redox cycling.[6]

Q4: We have identified this compound as a hit in our screen. How can we determine if it is a genuine hit or a false positive?

A4: A series of counter-screens and control experiments should be performed to triage the hit. The goal is to determine if the observed activity is due to a specific interaction with the target or a non-specific interference mechanism. Refer to the Troubleshooting Guide below for detailed protocols.

Troubleshooting Guide for Suspected this compound Interference

If you have identified this compound or a structurally similar compound as a hit in your HTS campaign, follow these steps to investigate potential assay interference.

Step 1: Initial Triage and Data Analysis
  • Question: Is the dose-response curve unusual?

    • Action: Examine the dose-response curve for steep, shallow, or bell-shaped curves, which can be indicative of non-specific activity, toxicity, or compound aggregation.[9]

  • Question: Is this compound a "frequent hitter" in your organization's historical screening data?

    • Action: Check internal databases to see if this compound has been active in multiple, unrelated assays. Promiscuous activity is a hallmark of PAINS.[10]

Step 2: Investigating Redox Cycling
  • Question: Is the inhibitory activity of this compound dependent on reducing agents?

    • Experimental Protocol: DTT Dependence Assay

      • Perform the primary assay with and without the addition of DTT (or another reducing agent) in the buffer.

      • Determine the IC50 of this compound in both conditions.

      • Interpretation: A significant rightward shift (increase) in the IC50 value in the absence of DTT suggests that the inhibitory activity is dependent on redox cycling.[8]

  • Question: Does the addition of a hydrogen peroxide scavenger rescue the inhibitory effect?

    • Experimental Protocol: Catalase Rescue Experiment

      • Perform the primary assay in the presence of this compound and a saturating concentration of catalase.

      • Interpretation: If the inhibitory effect of this compound is diminished or abolished in the presence of catalase, it strongly indicates that the mechanism of action is mediated by the production of hydrogen peroxide.[6]

Step 3: Investigating Michael Acceptor Reactivity
  • Question: Does the presence of a competing nucleophile reduce the inhibitory activity?

    • Experimental Protocol: Thiol Competition Assay

      • Measure the IC50 of this compound in the primary assay in the presence and absence of a high concentration (e.g., 1-5 mM) of a non-DTT thiol scavenger like glutathione (GSH).

      • Interpretation: A significant increase in the IC50 value in the presence of the competing thiol suggests that this compound is acting as a Michael acceptor and reacting with nucleophiles in the assay.[8]

Step 4: Orthogonal and Biophysical Confirmation
  • Question: Is the activity confirmed in an assay with a different detection method?

    • Action: If the primary assay is fluorescence-based, try to validate the hit using a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct binding interaction with the target.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifically detailing the interference of this compound in various HTS assays. However, based on its structural class (benzoquinone), it is expected to exhibit interference in the low micromolar range in susceptible assays. The table below provides a template for how such data could be presented if it were available.

Interference MechanismAssay TypeParameterExpected Value (if an interferent)Reference
Redox CyclingEnzyme Inhibition (with DTT)IC50Low µM(Hypothetical)
Redox CyclingEnzyme Inhibition (no DTT)IC50>10-fold shift vs. with DTT(Hypothetical)
Michael AdditionThiol-reactive probe assayIC50Low µM(Hypothetical)
Fluorescence QuenchingFluorescence-based assayQuenching %Concentration-dependent(Hypothetical)

Experimental Protocols

Redox Cycling Counter-Screen (Horseradish Peroxidase - Phenol Red Assay) [10]

This assay detects the production of hydrogen peroxide by redox-cycling compounds.

  • Reagents:

    • Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, pH 7.5)

    • Horseradish Peroxidase (HRP)

    • Phenol Red

    • Dithiothreitol (DTT)

    • Test compound (this compound)

    • Positive Control (e.g., β-lapachone)

    • Negative Control (DMSO)

  • Procedure:

    • Add test compounds and controls to a 384-well plate.

    • Add a solution of HRP and Phenol Red in assay buffer to all wells.

    • Initiate the reaction by adding DTT to all wells.

    • Incubate at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 610 nm.

  • Interpretation: An increase in absorbance indicates the production of hydrogen peroxide, suggesting the compound is a redox cycler.

Visualizations

experimental_workflow start This compound Identified as 'Hit' triage Initial Triage (Dose-Response, Frequent Hitter Analysis) start->triage redox Investigate Redox Cycling (DTT Dependence, Catalase Rescue) triage->redox If dose-response is anomalous or compound is a frequent hitter michael Investigate Michael Addition (Thiol Competition) redox->michael If redox cycling is negative false_positive False Positive (High Likelihood of Interference) redox->false_positive If activity is DTT-dependent or rescued by catalase orthogonal Orthogonal Assay Confirmation (e.g., SPR, ITC) michael->orthogonal If Michael addition is negative michael->false_positive If activity is sensitive to thiol competition orthogonal->false_positive If no direct binding is observed true_hit Potential True Hit (Further Validation Required) orthogonal->true_hit If direct binding is confirmed redox_cycling_pathway cluster_redox Redox Cycle cochliodinol_q This compound (Quinone) cochliodinol_hq This compound (Hydroquinone) cochliodinol_q->cochliodinol_hq Reduction dtt_red DTT (reduced) dtt_ox DTT (oxidized) dtt_red->dtt_ox Oxidation cochliodinol_hq->cochliodinol_q Oxidation o2 O₂ o2_superoxide O₂⁻ (Superoxide) o2->o2_superoxide Reduction h2o2 H₂O₂ o2_superoxide->h2o2 Dismutation inhibited_protein Inhibited Protein (Oxidized) h2o2->inhibited_protein Oxidizes Cysteine protein Target Protein protein->inhibited_protein

References

Technical Support Center: Enhancing the Bioavailability of Cochliodinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Cochliodinol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a natural product isolated from fungi of the Chaetomium genus. It belongs to a class of compounds known as diepoxypiperazines. Like many natural products, this compound derivatives often exhibit poor aqueous solubility, which can significantly limit their absorption after oral administration and, consequently, their therapeutic efficacy. Enhancing the bioavailability of these promising compounds is a critical step in their development as potential therapeutic agents.

Q2: What are the key physicochemical properties of this compound that affect its bioavailability?

While extensive public data on the physicochemical properties of this compound is limited, its chemical structure (C₃₂H₃₀N₂O₄) and high calculated LogP value of approximately 7.1 suggest that it is a large and highly lipophilic molecule.[1] This high lipophilicity is the primary reason for its poor water solubility, a major hurdle for oral absorption. One study notes that while this compound is insoluble in water, its triethanolamine salt shows appreciable solubility, suggesting that salt formation can be a viable strategy for improving its dissolution.[2]

Q3: What are the initial steps I should take to assess the bioavailability of my this compound derivative?

A stepwise approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility, LogP, and pKa of your derivative.

  • In Vitro Permeability Assessment: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to estimate intestinal permeability.

  • In Vitro Dissolution Studies: Evaluate the dissolution rate of the pure compound and any formulated versions in simulated gastric and intestinal fluids.

  • In Vivo Pharmacokinetic Studies: Conduct pilot studies in animal models (e.g., rats or mice) to determine key parameters like Cmax, Tmax, AUC, and ultimately, oral bioavailability.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound Derivative

Problem: My this compound derivative shows very low solubility in aqueous buffers, hindering further in vitro and in vivo testing.

Potential Cause Troubleshooting Strategy Expected Outcome
High Lipophilicity 1. Salt Formation: If the derivative has ionizable groups, attempt to form salts. For example, the triethanolamine salt of this compound is reportedly more soluble.[2] 2. Co-solvents: Use a co-solvent system (e.g., water/ethanol, water/PEG 400) for initial in vitro screens. 3. pH Adjustment: If the compound has acidic or basic functional groups, adjust the pH of the buffer to increase ionization and solubility.Increased concentration of the derivative in the aqueous solution.
Crystalline Nature 1. Amorphous Solid Dispersions: Formulate the derivative as an amorphous solid dispersion with polymers like PVP, HPMC, or Soluplus®. 2. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution.Enhanced dissolution rate and apparent solubility.
Limited Interaction with Solvent Use of Surfactants: Incorporate non-ionic surfactants (e.g., Tween® 80, Cremophor® EL) above their critical micelle concentration to form micelles that can encapsulate the drug.Increased solubilization of the derivative in the aqueous medium.
Issue 2: Low Permeability in Caco-2 Assays

Problem: My this compound derivative shows low apparent permeability (Papp) in the apical to basolateral direction in a Caco-2 cell monolayer assay.

Potential Cause Troubleshooting Strategy Expected Outcome
Efflux Transporter Activity 1. Co-administration with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). 2. Bidirectional Permeability Assay: Measure permeability in both the apical-to-basolateral and basolateral-to-apical directions. A significantly higher basolateral-to-apical Papp suggests efflux.An increase in the apical-to-basolateral Papp value in the presence of an inhibitor or an efflux ratio >2 in the bidirectional assay.
Poor Passive Diffusion 1. Lipid-Based Formulations: Formulate the derivative in a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation to enhance its presentation to the cell membrane. 2. Permeation Enhancers: Include safe and well-characterized permeation enhancers in the formulation.Improved apparent permeability in the Caco-2 model.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound derivatives, the following table presents illustrative data for a hypothetical poorly soluble, highly permeable (BCS Class II) compound, which is a likely classification for this compound based on its high LogP value.

Parameter Unformulated Compound Formulation A (Micronized) Formulation B (SEDDS) Formulation C (Amorphous Solid Dispersion)
Aqueous Solubility (µg/mL) < 0.1< 0.1> 50 (in formulation)> 20 (supersaturation)
Dissolution Rate (mg/cm²/min) 0.010.1N/A (forms emulsion)0.5
Caco-2 Permeability (Papp x 10⁻⁶ cm/s) 8.08.012.09.5
Oral Bioavailability (Rat, %) < 25 - 1020 - 4015 - 30

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO and dilute it to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final DMSO concentration should be less than 1%.

  • Permeability Measurement:

    • For apical to basolateral (A-B) transport, add the compound solution to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral to apical (B-A) transport, add the compound solution to the basolateral side and fresh transport buffer to the apical side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Quantify the concentration of the derivative in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of an Amorphous Solid Dispersion
  • Solvent Evaporation Method:

    • Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a common solvent in which both the this compound derivative and the polymer are soluble (e.g., methanol, acetone).

    • Dissolve the derivative and the polymer in the solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Remove the solvent under vacuum using a rotary evaporator to form a thin film.

    • Further dry the film under high vacuum to remove any residual solvent.

    • Scrape the resulting solid dispersion and mill it into a fine powder.

  • Characterization:

    • Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-ray Diffraction (PXRD) (presence of a halo pattern).

    • Evaluate the dissolution performance of the solid dispersion compared to the crystalline drug.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment Salt_Formation Salt Formation Solubility Solubility Assay Salt_Formation->Solubility Particle_Size_Reduction Particle Size Reduction Particle_Size_Reduction->Solubility Solid_Dispersion Solid Dispersion Solid_Dispersion->Solubility Lipid_Formulation Lipid-Based Formulation Lipid_Formulation->Solubility Dissolution Dissolution Testing Solubility->Dissolution Permeability Permeability Assay (e.g., Caco-2) Dissolution->Permeability PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Bioavailability Calculate Oral Bioavailability PK_Study->Bioavailability Optimized_Formulation Optimized_Formulation Bioavailability->Optimized_Formulation Cochliodinol_Derivative Cochliodinol_Derivative Cochliodinol_Derivative->Salt_Formation select strategy Cochliodinol_Derivative->Particle_Size_Reduction select strategy Cochliodinol_Derivative->Solid_Dispersion select strategy Cochliodinol_Derivative->Lipid_Formulation select strategy

Caption: Experimental workflow for enhancing the bioavailability of this compound derivatives.

hypothetical_signaling_pathway cluster_cell Mammalian Cell This compound This compound Derivative Mitochondria Mitochondrial Electron Transport Chain This compound->Mitochondria inhibits? ROS Increased ROS Mitochondria->ROS Stress_Kinase Stress-Activated Kinase (e.g., JNK/p38) ROS->Stress_Kinase Transcription_Factor Transcription Factor (e.g., AP-1) Stress_Kinase->Transcription_Factor Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity in mammalian cells.

References

Validation & Comparative

Validating the Antioxidant Potential of Cochliodinol: A Comparative Guide Using ROS-Sensitive Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antioxidant activity of Cochliodinol, a fungal metabolite, by comparing its potential efficacy against established antioxidants. Due to the limited direct experimental data on this compound's antioxidant properties, this document outlines a comprehensive validation strategy using common reactive oxygen species (ROS)-sensitive fluorescent probes. The provided experimental protocols and comparative data from well-characterized antioxidants, such as Quercetin and Trolox, offer a roadmap for researchers to quantitatively assess this compound's potential as a novel antioxidant agent.

Quantitative Data Summary

The following table summarizes the antioxidant activity of well-known compounds, Quercetin and Trolox, which can serve as benchmarks for evaluating this compound. Data for this compound is currently unavailable and awaits experimental validation. For context, representative data for other fungal metabolites are included to highlight the potential antioxidant capacity within this class of compounds.

CompoundAssayIC50 / ActivitySource
This compound DPPHData not available-
ABTSData not available-
DCFH-DAData not available-
DHEData not available-
MitoSOX RedData not available-
Quercetin DPPH0.55 µg/mL[1][1]
19.17 µg/mL[2][2]
5.5 µM[3][3]
ABTS1.17 µg/mL[1][1]
Trolox ABTSTEAC (Trolox Equivalent Antioxidant Capacity) is the standard[4]
Fungal Metabolite (Beltrania rhombica extract) DPPH59.2 µg/mL[5][5]
Fungal Metabolite (Aspergillus nidulans extract) DPPHEC50 of 5.40 µg/mL[6][6]
Fungal Metabolite (Chaetomium sp. extract) ABTS150.8 µmol trolox/100 ml culture[7][7]

Experimental Protocols

Detailed methodologies for three key assays utilizing ROS-sensitive probes are provided below. These protocols can be adapted to test the antioxidant effects of this compound in a cellular context.

Cellular ROS Detection with 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This assay measures the overall intracellular ROS levels.

Materials:

  • Cells (e.g., human skin fibroblasts)

  • 96-well microplate

  • Hank's Balanced Salt Solution (HBSS)

  • 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

  • Tert-butyl hydroperoxide (t-BuOOH) or another ROS inducer

  • This compound, Quercetin (positive control), Trolox (positive control)

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • Wash the cells with 150 µL of HBSS.

  • Incubate the cells with 100 µL of 5 µM DCFH-DA in HBSS for 30 minutes at 37°C.

  • Wash the cells again with 150 µL of HBSS.

  • Treat the cells with various concentrations of this compound, Quercetin, or Trolox in the presence or absence of a ROS inducer like 200 µM t-BuOOH.

  • Immediately measure the fluorescence at time zero (T0).

  • Incubate the plate for a desired period (e.g., 4 hours) and measure the fluorescence again.

  • The increase in fluorescence from T0 indicates the level of ROS, and a reduction in this increase by the test compound suggests antioxidant activity[3].

Superoxide Detection with Dihydroethidium (DHE)

DHE is a fluorescent probe used for the detection of intracellular superoxide.

Materials:

  • Adherent or suspension cells

  • Dihydroethidium (DHE)

  • DMSO

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Fluorescence microscope or flow cytometer (Excitation/Emission: ~510 nm/~595 nm)[2]

  • ROS inducer (e.g., Antimycin A)

  • This compound and positive controls

Procedure for Adherent Cells:

  • Seed cells in a suitable culture vessel (e.g., 96-well plate) and grow to the desired confluency.

  • Remove the culture medium and wash the cells gently with PBS.

  • Add DMEM media containing 10 µM DHE and incubate at 37°C for 30 minutes in the dark[8].

  • Remove the DHE-containing medium and wash the cells three times with PBS[8].

  • Add the test compounds (this compound, controls) and a superoxide inducer.

  • Image the cells immediately using a fluorescence microscope. An increase in red fluorescence indicates the presence of superoxide, and a decrease in fluorescence in the presence of the test compound suggests scavenging activity.

Mitochondrial Superoxide Detection with MitoSOX Red

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and detects superoxide.

Materials:

  • Live cells

  • MitoSOX Red reagent

  • DMSO

  • HBSS or other suitable buffer

  • Fluorescence microscope or flow cytometer (Excitation/Emission: ~510 nm/~580 nm)[9]

  • Mitochondrial superoxide inducer (e.g., Rotenone)

  • This compound and positive controls

Procedure:

  • Prepare a 5 mM stock solution of MitoSOX Red in DMSO[9].

  • Dilute the stock solution to a working concentration of 500 nM to 5 µM in a suitable buffer like HBSS[1][9]. The optimal concentration should be determined empirically to avoid cytotoxicity[1].

  • Incubate the cells with the MitoSOX Red working solution for 15 to 30 minutes at 37°C, protected from light[1].

  • Wash the cells gently three times with a pre-warmed medium or buffer[1].

  • Add the test compounds and a mitochondrial superoxide inducer.

  • Analyze the cells by fluorescence microscopy or flow cytometry. A bright red fluorescence indicates mitochondrial superoxide, which would be diminished by an effective antioxidant.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and the proposed antioxidant mechanism of this compound.

DCFH_DA_Workflow DCFH-DA Assay Workflow cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_treatment_measurement Treatment and Measurement cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h wash_hbss1 Wash with HBSS incubation_24h->wash_hbss1 load_dcfh Load with 5 µM DCFH-DA wash_hbss1->load_dcfh incubation_30min Incubate for 30 min load_dcfh->incubation_30min wash_hbss2 Wash with HBSS incubation_30min->wash_hbss2 add_treatment Add this compound/Controls + ROS Inducer wash_hbss2->add_treatment measure_t0 Measure Fluorescence (T0) add_treatment->measure_t0 incubation_4h Incubate for 4h measure_t0->incubation_4h measure_t4 Measure Fluorescence (T4) incubation_4h->measure_t4

Caption: Workflow for measuring cellular ROS with DCFH-DA.

DHE_MitoSOX_Workflow DHE/MitoSOX Red Assay Workflow cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_analysis Treatment and Analysis seed_cells Seed Cells grow_cells Grow to Desired Confluency seed_cells->grow_cells wash_cells1 Wash Cells grow_cells->wash_cells1 load_probe Load with DHE or MitoSOX Red wash_cells1->load_probe incubation_dark Incubate in Dark load_probe->incubation_dark wash_cells2 Wash Cells incubation_dark->wash_cells2 add_treatment Add this compound/Controls + ROS Inducer wash_cells2->add_treatment analyze Analyze via Fluorescence Microscopy/Flow Cytometry add_treatment->analyze

Caption: General workflow for superoxide detection.

Proposed_Antioxidant_Mechanism Proposed Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (ROS) (e.g., O2•-, H2O2, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage causes This compound This compound This compound->ROS Directly Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase, GPx) ARE->Antioxidant_Enzymes Upregulates Expression of Antioxidant_Enzymes->ROS Neutralizes

Caption: Hypothetical antioxidant action of this compound.

References

Cross-Validation of Cochliodinol Quantification: A Comparative Guide to LC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Cochliodinol, a mycotoxin with notable biological activities. Recognizing the critical need for accurate and reliable quantification in research and drug development, this document outlines the experimental protocols for LC-MS-based analysis and offers a cross-validation perspective by comparing its performance with alternative methods such as Enzyme-Linked Immunosorbent Assay (ELISA) and Thin-Layer Chromatography (TLC). The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, balancing sensitivity, specificity, throughput, and cost.

Executive Summary

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier method for the quantification of this compound due to its high sensitivity, specificity, and accuracy. It allows for the precise measurement of the analyte even in complex matrices and can be adapted for the simultaneous analysis of multiple mycotoxins. However, the high initial investment and operational costs, along with the need for skilled personnel, are significant considerations.

For rapid screening and high-throughput applications, ELISA presents a cost-effective and user-friendly alternative. While it may not offer the same level of specificity and accuracy as LC-MS, its high sensitivity makes it an excellent tool for preliminary analyses and large-scale screening. Thin-Layer Chromatography offers a simple, low-cost method for qualitative or semi-quantitative analysis, which can be useful for initial screening in resource-limited settings.

This guide provides detailed experimental protocols and a quantitative comparison to aid in the selection and implementation of the most suitable method for this compound quantification.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of LC-MS, ELISA, and TLC for mycotoxin analysis. It is important to note that while the principles apply to this compound, the specific quantitative data presented here are derived from studies on other mycotoxins due to the limited availability of direct comparative studies for this compound. This information should, therefore, be considered illustrative of the expected performance.

ParameterLC-MS/MSELISAThin-Layer Chromatography (TLC)
Principle Chromatographic separation followed by mass-based detection and quantification.Antigen-antibody binding with an enzymatic colorimetric readout.Separation based on differential migration on a stationary phase.
Quantification Fully QuantitativeQuantitative/Semi-QuantitativeSemi-Quantitative/Qualitative
Limit of Detection (LOD) 0.01 - 5 ng/mL[1]0.1 - 5 ng/mL~10-100 ng/spot
Limit of Quantification (LOQ) 0.1 - 10 ng/mL[1]0.5 - 10 ng/mL~50-500 ng/spot
Linear Range 3-4 orders of magnitude1-2 orders of magnitudeLimited
Accuracy (% Recovery) 80-120%70-130%Highly variable (60-140%)
Precision (%RSD) < 15%< 20%> 20%
Specificity Very HighModerate to High (potential for cross-reactivity)Low to Moderate
Throughput ModerateHighHigh
Cost per Sample HighLowVery Low
Instrumentation Cost Very HighLow to ModerateVery Low
Expertise Required HighLowLow to Moderate

Experimental Protocols

LC-MS Based Quantification of this compound (Representative Protocol)

This protocol is a representative method for the analysis of mycotoxins from fungal cultures and can be adapted for this compound.

a. Sample Preparation: Extraction from Fungal Biomass

  • Lyophilize and grind the fungal biomass to a fine powder.

  • Accurately weigh 100 mg of the powdered biomass into a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 80:19:1, v/v/v).

  • Vortex vigorously for 1 minute.

  • Sonicate in a water bath for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • For a "dilute and shoot" approach, dilute the extract 1:10 with the initial mobile phase.

  • Alternatively, for cleaner samples, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.

  • Filter the final extract through a 0.22 µm syringe filter into an LC vial.

b. LC-MS/MS Parameters

  • LC System: UPLC or UHPLC system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1 min: Return to 5% B

    • 10.1-12 min: Re-equilibration

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • MS Parameters: Optimized for this compound precursor and product ions (requires a pure standard for tuning). Multiple Reaction Monitoring (MRM) mode would be used for quantification.

ELISA Protocol (General)
  • Prepare standards and samples (extraction may be required as per kit instructions).

  • Add standards and samples to the antibody-coated microplate wells.

  • Incubate for the specified time to allow this compound to bind to the antibodies.

  • Wash the plate to remove unbound material.

  • Add the enzyme-conjugated secondary antibody.

  • Incubate to allow the secondary antibody to bind to the captured this compound.

  • Wash the plate again.

  • Add the substrate and incubate for color development.

  • Stop the reaction and measure the absorbance at the specified wavelength using a microplate reader.

  • Construct a standard curve and determine the concentration of this compound in the samples.

Thin-Layer Chromatography (TLC) Protocol (General)
  • Spot a small volume of the concentrated extract and this compound standards onto a TLC plate (e.g., silica gel 60 F254).

  • Develop the plate in a sealed chamber with an appropriate solvent system (e.g., toluene/ethyl acetate/formic acid, 5:4:1, v/v/v).

  • Allow the solvent to migrate up the plate.

  • Remove the plate and let it air dry.

  • Visualize the spots under UV light (254 nm and/or 366 nm).

  • The presence of this compound is confirmed by comparing the Rf value of the spot in the sample to that of the standard.

  • Semi-quantification can be achieved by comparing the spot size and intensity to those of the standards.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

LC-MS Quantification Workflow for this compound cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Start Fungal Biomass Grind Lyophilize & Grind Start->Grind Extract Solvent Extraction (Acetonitrile/Water/Formic Acid) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute or Reconstitute Supernatant->Dilute Filter Syringe Filtration Dilute->Filter Inject Inject into UPLC/UHPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometry (Triple Quadrupole) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

LC-MS workflow for this compound analysis.

Method Comparison for Mycotoxin Quantification cluster_attributes Performance Attributes LCMS LC-MS/MS Accuracy High Accuracy LCMS->Accuracy Specificity High Specificity LCMS->Specificity Sensitivity High Sensitivity LCMS->Sensitivity Cost High Cost LCMS->Cost Throughput Moderate Throughput LCMS->Throughput Expertise High Expertise LCMS->Expertise ELISA ELISA ELISA->Sensitivity Screening Rapid Screening ELISA->Screening LowCost Low Cost ELISA->LowCost HighThroughput High Throughput ELISA->HighThroughput SemiQuant Semi-Quantitative ELISA->SemiQuant TLC TLC TLC->HighThroughput Simple Simplicity TLC->Simple VeryLowCost Very Low Cost TLC->VeryLowCost Qualitative Qualitative TLC->Qualitative

Comparison of analytical method attributes.

Conclusion

The selection of an analytical method for the quantification of this compound is a critical decision that impacts the reliability and applicability of research findings. LC-MS/MS is the gold standard for accurate and specific quantification, making it the method of choice for detailed pharmacokinetic studies, metabolic profiling, and regulatory submissions. However, for applications requiring the rapid screening of a large number of samples, such as in initial drug discovery phases or quality control, ELISA offers a practical and cost-effective solution. TLC remains a valuable tool for basic research and preliminary qualitative assessments, especially in settings with limited resources. By understanding the strengths and limitations of each technique, researchers can make an informed decision that best suits their analytical needs and research goals.

References

In Vivo Therapeutic Potential of Cochliodinol: A Comparative Analysis and Call for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the therapeutic potential of Cochliodinol, a natural product with demonstrated in vitro bioactivity. Due to a notable absence of in vivo studies on this compound, this document focuses on its known in vitro efficacy and mechanism of action, juxtaposed with established in vivo data from alternative antifungal agents. The primary aim is to highlight the potential of this compound while underscoring the critical need for in vivo validation to ascertain its therapeutic utility.

This compound: In Vitro Bioactivity Profile

This compound has exhibited promising antifungal and cytotoxic activities in preclinical in vitro studies. The following table summarizes the key quantitative data available.

Bioactivity Test Organism/Cell Line Parameter Value Reference
AntifungalFusarium oxysporumRespiration Inhibition~70% at 15 µg/mL[1]
CytotoxicityL5178Y mouse lymphoma cellsEC507.0 µg/mL

Comparative Landscape: this compound vs. Alternative Antifungal Agents

To contextualize the potential of this compound, its in vitro data is compared here with the established in vivo efficacy of two other natural product-derived antifungal agents, Ilicicolin H and Amphotericin B. This comparison starkly illustrates the data gap that needs to be addressed for this compound.

Compound Mechanism of Action In Vitro Activity (MIC against C. albicans) In Vivo Efficacy (Murine Model of Disseminated Candidiasis) Reference
This compound Inhibition of mitochondrial respirationData not availableNo in vivo data available [1]
Ilicicolin H Inhibition of mitochondrial cytochrome bc1 reductase0.04 - 0.31 µg/mLModest activity, limited by plasma protein binding[2][3]
Amphotericin B Binds to ergosterol, forming pores in the fungal cell membrane0.125 - 1.0 µg/mLHigh efficacy, dose-dependent survival and reduction in fungal burden[4][5][6]

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound is reported to inhibit the respiration of fungal microspores, suggesting that its mechanism of action involves the disruption of the mitochondrial electron transport chain (ETC)[1]. This is a validated target for antifungal drug development, as exemplified by Ilicicolin H, which also targets the ETC[2]. The precise molecular target of this compound within the ETC remains to be elucidated.

Below is a diagram illustrating the hypothetical signaling pathway of this compound's action on the fungal mitochondrial respiratory chain.

Cochliodinol_Pathway cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III Cyt_c Cytochrome c Complex_III->Cyt_c Inhibition Disruption of Electron Flow Complex_IV Complex IV O2 O2 Complex_IV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP_Reduction ATP_Reduction ATP_Synthase->ATP_Reduction Reduced ATP Production CoQ->Complex_III Cyt_c->Complex_IV NADH NADH NADH->Complex_I FADH2 FADH2 FADH2->Complex_II H_in H+ H_in->ATP_Synthase Proton Motive Force H_out H+ This compound This compound This compound->Complex_III Inhibition (Hypothesized)

Caption: Hypothetical mechanism of this compound targeting the fungal mitochondrial electron transport chain.

Proposed Experimental Protocol for In Vivo Validation

To assess the therapeutic potential of this compound in vivo, a standardized murine model of disseminated candidiasis is proposed.

Objective: To evaluate the efficacy of this compound in reducing fungal burden and improving survival in a murine model of disseminated candidiasis.

Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Immunosuppression: Mice will be rendered neutropenic by intraperitoneal injection of cyclophosphamide (150 mg/kg) on days -4 and -1 prior to infection to increase susceptibility to infection[7][8].

Infection:

  • Organism: Candida albicans SC5314.

  • Inoculum Preparation: C. albicans will be grown in Yeast Peptone Dextrose (YPD) broth overnight at 30°C. The cells will be harvested, washed with sterile saline, and resuspended to a concentration of 2.5 x 10^5 CFU/mL.

  • Infection Route: Mice will be infected via intravenous injection of 0.1 mL of the fungal suspension (2.5 x 10^4 CFU/mouse) into the lateral tail vein[9].

Treatment:

  • Test Article: this compound, dissolved in a suitable vehicle (e.g., 10% DMSO in saline).

  • Control Groups:

    • Vehicle control.

    • Positive control: A clinically used antifungal agent such as Amphotericin B (1 mg/kg).

  • Dosing: this compound will be administered at three different dose levels (e.g., 1, 5, and 10 mg/kg) via intraperitoneal injection, starting 24 hours post-infection and continuing once daily for 7 days.

Outcome Measures:

  • Survival: Mice will be monitored daily for 21 days post-infection, and survival rates will be recorded.

  • Fungal Burden: On day 8 post-infection, a subset of mice from each group will be euthanized. Kidneys and brains will be harvested, homogenized, and plated on YPD agar to determine the fungal burden (CFU/gram of tissue)[9].

Statistical Analysis: Survival data will be analyzed using the log-rank (Mantel-Cox) test. Fungal burden data will be analyzed using the Mann-Whitney U test. A p-value of <0.05 will be considered statistically significant.

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo validation study.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimatization Animal Acclimatization (BALB/c mice) Immunosuppression Immunosuppression (Cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Intravenous Infection Immunosuppression->Infection Inoculum_Preparation Inoculum Preparation (C. albicans) Inoculum_Preparation->Infection Treatment_Groups Treatment Groups (this compound, Vehicle, Positive Control) Infection->Treatment_Groups Daily_Dosing Daily Dosing (7 days) Treatment_Groups->Daily_Dosing Survival_Monitoring Survival Monitoring (21 days) Daily_Dosing->Survival_Monitoring Fungal_Burden_Assessment Fungal Burden Assessment (Day 8) Daily_Dosing->Fungal_Burden_Assessment Data_Analysis Data Analysis Survival_Monitoring->Data_Analysis Fungal_Burden_Assessment->Data_Analysis

Caption: Generalized workflow for in vivo efficacy testing of this compound.

Conclusion and Future Directions

This compound demonstrates interesting in vitro antifungal and cytotoxic properties, with a proposed mechanism of action that targets a validated fungal pathway. However, the complete absence of in vivo data is a significant gap in our understanding of its therapeutic potential. The comparison with established antifungal agents like Ilicicolin H and Amphotericin B highlights the necessity of animal studies to evaluate pharmacokinetics, efficacy, and toxicity. The proposed experimental protocol provides a roadmap for such an investigation. Future research should prioritize in vivo studies to validate the promising in vitro findings and to determine if this compound or its derivatives warrant further development as novel therapeutic agents.

References

Cochliodinol: An Enigmatic Fungal Metabolite with Undetermined Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the antioxidant properties of Cochliodinol, a natural product isolated from the fungus Chaetomium cochliodes. While its antimicrobial activities have been noted, quantitative data from standardized antioxidant assays are currently unavailable, precluding a direct head-to-head comparison with other well-established natural antioxidants.

This compound is a phenolic compound produced by the fungal species Chaetomium cochliodes.[1] Early research on this metabolite primarily focused on its biological activities other than antioxidant capacity. Studies have highlighted its antifungal and antibacterial properties, indicating its potential role in microbial interactions.[1] However, despite the known antioxidant potential of many phenolic compounds, specific investigations into this compound's ability to scavenge free radicals or chelate pro-oxidant metals have not been reported in peer-reviewed literature.

The genus Chaetomium is recognized as a prolific source of diverse secondary metabolites with a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects.[2][3][4] Various compounds, such as chaetoglobosins, xanthones, and anthraquinones, have been isolated from different Chaetomium species and demonstrated significant antioxidant potential in various assays.[2][4] This suggests that while this compound's antioxidant capacity is unknown, its source organism belongs to a genus with a proven track record of producing antioxidant compounds. Further research into the full metabolic profile of Chaetomium cochliodes may yet reveal compounds with significant antioxidant activity.

Standard Methodologies for Assessing Antioxidant Activity

To evaluate the antioxidant potential of a compound like this compound, a battery of in vitro assays is typically employed. Each assay targets a different aspect of antioxidant activity, providing a more complete picture of the compound's capabilities. The most common methods include the DPPH, ABTS, FRAP, and ORAC assays. Due to the absence of experimental data for this compound, a comparative table cannot be generated. However, the principles of these key assays are outlined below.

Experimental Protocols for Key Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Methodology:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a characteristic wavelength (typically around 517 nm).

    • Varying concentrations of the test compound (and a standard antioxidant like ascorbic acid or Trolox) are added to the DPPH solution.

    • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation by the antioxidant leads to a decrease in absorbance.

  • Methodology:

    • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then diluted to a specific absorbance at a wavelength of approximately 734 nm.

    • Aliquots of the test compound at various concentrations are mixed with the ABTS•+ solution.

    • The reaction mixture is incubated for a set time.

    • The decrease in absorbance is measured.

    • The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

3. FRAP (Ferric Reducing Antioxidant Power) Assay:

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

  • Methodology:

    • The FRAP reagent is prepared by mixing a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in hydrochloric acid with ferric chloride and an acetate buffer.

    • The test compound is added to the FRAP reagent.

    • The reaction mixture is incubated, and the absorbance of the colored product is measured at a wavelength of around 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as ferrous sulfate or Trolox.

4. ORAC (Oxygen Radical Absorbance Capacity) Assay:

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time in the presence and absence of the antioxidant.

  • Methodology:

    • A fluorescent probe (e.g., fluorescein) is mixed with the test compound and a standard antioxidant.

    • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the oxidation reaction.

    • The fluorescence decay is monitored kinetically.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

Visualizing Experimental Workflows

To illustrate the general procedures of these common antioxidant assays, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution DPPH Solution (Violet) Mix Mix & Incubate (in dark) DPPH_Solution->Mix Test_Compound Test Compound (e.g., this compound) Test_Compound->Mix Standard Standard (e.g., Ascorbic Acid) Standard->Mix Spectrophotometer Measure Absorbance (~517 nm) Mix->Spectrophotometer Calculation Calculate % Inhibition & IC50 Value Spectrophotometer->Calculation

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical ABTS•+ Solution (Blue-Green) Mix_Incubate Mix & Incubate ABTS_Radical->Mix_Incubate Test_Compound Test Compound Test_Compound->Mix_Incubate Trolox_Standard Trolox Standard Trolox_Standard->Mix_Incubate Measure_Absorbance Measure Absorbance (~734 nm) Mix_Incubate->Measure_Absorbance Calculate_TEAC Calculate TEAC Measure_Absorbance->Calculate_TEAC

ABTS Assay Workflow

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this represents a clear knowledge gap and an opportunity for future investigation. The phenolic structure of this compound suggests that it may possess antioxidant properties. Therefore, systematic evaluation of this compound using the described in vitro antioxidant assays is warranted to determine its efficacy as a free radical scavenger and reducing agent. Such studies would be the first step in understanding if this compound or its derivatives could be potential candidates for applications where antioxidant activity is beneficial.

References

Validating the Target Specificity of Cochliodinol's Antifungal Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the discovery and validation of novel antifungal agents with specific molecular targets. Cochliodinol, a metabolite isolated from Chaetomium species, has demonstrated promising antifungal activity. This guide provides a comparative analysis of this compound's putative antifungal action against established antifungal agents, supported by experimental data and detailed protocols for target validation.

Comparative Analysis of Antifungal Agents

To objectively evaluate the potential of this compound, its antifungal activity and mechanism are compared with three major classes of antifungal drugs: polyenes, azoles, and echinocandins.

Antifungal AgentFungal SpectrumMolecular TargetMechanism of ActionMIC Range (μg/mL) vs. C. albicansMIC Range (μg/mL) vs. A. fumigatus
This compound Broad (reported against various microfungi)Putative: Mitochondrial Respiratory ChainInhibition of fungal respiration, potentially involving divalent cation-dependent processes.1-10 (general range against microfungi)1-10 (general range against microfungi)
Polyenes (e.g., Amphotericin B) Broad (Yeasts and Molds)ErgosterolBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.0.25 - 1.00.25 - 2.0
Azoles (e.g., Fluconazole, Voriconazole) Broad (Yeasts and Molds)Lanosterol 14-α-demethylase (Erg11p)Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to impaired membrane function and fungal growth inhibition.Fluconazole: 0.25 - 64, Voriconazole: 0.015 - 1.0Voriconazole: 0.125 - 4.0
Echinocandins (e.g., Caspofungin, Micafungin) Primarily active against Candida and Aspergillus spp.β-(1,3)-D-glucan synthaseNon-competitively inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in osmotic instability and cell lysis.Caspofungin: 0.015 - 8.0, Micafungin: 0.008 - 2.0Caspofungin: 0.06 - >16, Micafungin: 0.008 - 0.125

Experimental Protocols for Target Validation

Validating the specific molecular target of a novel antifungal agent like this compound is a multifactorial process. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile RPMI 1640 medium to wells 2-12 of a 96-well microtiter plate.

    • Add 200 µL of RPMI 1640 medium containing the desired starting concentration of this compound to well 1.

    • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Wells 11 and 12 will serve as drug-free controls.

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and complete inhibition for polyenes) compared to the drug-free control well.

In Vitro Fungal Mitochondrial Respiration Assays

Objective: To determine if this compound directly inhibits the activity of the mitochondrial respiratory chain complexes.

Protocol:

  • Isolation of Fungal Mitochondria:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Protoplast the cells using enzymes like lyticase or zymolyase.

    • Homogenize the protoplasts in a mitochondrial isolation buffer.

    • Perform differential centrifugation to pellet and purify the mitochondria.

  • Mitochondrial Respiratory Complex Activity Assays:

    • Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH in the presence of isolated mitochondria and specific substrates, with and without this compound.

    • Complex II (Succinate dehydrogenase): Monitor the reduction of a dye such as DCPIP at 600 nm, which is coupled to the oxidation of succinate by Complex II, in the presence and absence of this compound.

    • Complex III (Ubiquinol-cytochrome c reductase): Measure the increase in absorbance at 550 nm resulting from the reduction of cytochrome c, using a ubiquinol analog as a substrate, in the presence and absence of this compound.

    • Complex IV (Cytochrome c oxidase): Determine the rate of oxidation of reduced cytochrome c by monitoring the decrease in its absorbance at 550 nm in the presence and absence of this compound.

Affinity Chromatography for Target Identification

Objective: To identify the direct binding protein(s) of this compound from a fungal cell lysate.

Protocol:

  • Synthesis of this compound Affinity Probe: Chemically modify this compound to incorporate a linker arm and a biotin tag, while ensuring the modification does not abrogate its antifungal activity.

  • Preparation of Affinity Resin: Immobilize the biotinylated this compound probe onto streptavidin-coated agarose beads.

  • Preparation of Fungal Lysate: Grow the target fungus and prepare a total protein lysate under non-denaturing conditions.

  • Affinity Pull-down:

    • Incubate the fungal lysate with the this compound-bound affinity resin.

    • As a negative control, incubate the lysate with underivatized beads.

    • Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the proteins specifically bound to the this compound probe using a competitive agent (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are unique to the this compound pull-down.

    • Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Visualizing the Path to Validation

The following diagrams illustrate the logical workflow for validating the target specificity of this compound and its proposed signaling pathway.

experimental_workflow cluster_discovery Initial Discovery & Characterization cluster_mechanism Mechanism of Action Studies cluster_target_id Target Identification & Validation cluster_specificity Specificity & Off-Target Effects A This compound Isolation & Antifungal Screening B MIC Determination vs. Fungal Panel A->B C Hypothesis: Inhibition of Mitochondrial Respiration B->C D In Vitro Mitochondrial Complex Assays (I-IV) C->D E Cellular Respiration Assay (Oxygen Consumption) C->E F Affinity Chromatography Pull-down D->F J Comparison with Known Mitochondrial Inhibitors D->J E->F G Mass Spectrometry Identification of Binding Partners F->G H Genetic Validation (e.g., Gene Deletion/Overexpression of Putative Target) G->H I Cytotoxicity Assays (Mammalian Cells) H->I

Caption: Experimental workflow for validating this compound's target.

signaling_pathway cluster_membrane Fungal Cell cluster_etc Electron Transport Chain This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell ComplexI Complex I This compound->ComplexI Inhibition? ComplexII Complex II This compound->ComplexII Inhibition? ComplexIII Complex III This compound->ComplexIII Inhibition? ComplexIV Complex IV This compound->ComplexIV Inhibition? ATP ATP This compound->ATP Reduced ATP Fungal_Growth Fungal Growth This compound->Fungal_Growth Inhibition of Growth Membrane Cell Membrane ComplexI->ComplexIII e- ComplexII->ComplexIII e- ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase (Complex V) ComplexIV->ATP_Synthase H+ Gradient ATP_Synthase->ATP ATP Production ATP->Fungal_Growth Energy for Growth

Caption: Putative signaling pathway of this compound's antifungal action.

Conclusion

While the precise molecular target of this compound remains to be definitively elucidated, current evidence strongly points towards the inhibition of mitochondrial respiration as its primary mechanism of antifungal action. The provided experimental protocols offer a robust framework for the comprehensive validation of this hypothesis. Further investigation into the specific mitochondrial complex targeted by this compound and the mechanism of reversal by magnesium ions will be crucial in establishing its potential as a novel antifungal therapeutic with a specific and validated mode of action. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery.

Statistical Validation of Cochliodinol Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive review of available bioassay data, the biological activities of Cochliodinol, a natural product derived from Chaetomium cochliodes, are presented and compared with established agents. This guide provides researchers, scientists, and drug development professionals with a statistical validation of this compound's bioassay results, offering a comparative analysis of its antifungal, antibacterial, and antioxidant properties. The data is supported by detailed experimental protocols and visualized workflows to facilitate a deeper understanding of its potential applications.

Comparative Analysis of Bioactivity

This compound has demonstrated notable efficacy across three key biological activities: antifungal, antibacterial, and antioxidant. To contextualize its potency, this guide compares its performance against well-established compounds in each category: Amphotericin B and Itraconazole for antifungal activity, Chlorhexidine for antibacterial activity, and Ascorbic Acid for antioxidant activity.

Antifungal Activity

This compound has been shown to inhibit the growth of a variety of microfungi at concentrations ranging from 1-10 μg/mL.[1] A significant finding is its impact on the respiration of Fusarium oxysporum microspores, where a concentration of 15 μg/mL resulted in an approximately 70% reduction in respiration rate.[2]

Table 1: Antifungal Activity Comparison

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Various Microfungi1 - 10
Fusarium oxysporum (respiration inhibition)~15 (70% inhibition)[2]
Amphotericin B Candida albicans0.25 - 1
Aspergillus fumigatus0.5 - 2
Itraconazole Trichophyton rubrum0.0019 - 0.5
Candida albicans0.0313 - 16
Antibacterial Activity

The antibacterial properties of this compound have been observed against several bacterial species. Notably, its triethanolamine salt has been reported to inhibit the growth of many bacteria, including Pseudomonas aeruginosa, at a concentration of 30 μg/mL.

Table 2: Antibacterial Activity Comparison

CompoundOrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Pseudomonas aeruginosa30
Chlorhexidine Staphylococcus aureus0.3 - 16
Escherichia coli2.67 - 3.9
Pseudomonas aeruginosa1.95 - 80
Antioxidant Activity

This compound exhibits strong free radical scavenging activity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Table 3: Antioxidant Activity Comparison

CompoundAssayIC50 (µg/mL)
This compound DPPH3.06
Ascorbic Acid DPPH~5 - 15

Experimental Protocols

To ensure the reproducibility and validation of the cited bioassay results, detailed methodologies for the key experiments are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation. Spores are harvested and suspended in sterile saline, and the concentration is adjusted to approximately 1-5 x 10^5 CFU/mL.

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The microtiter plate is then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Bacterial Inoculum: Bacterial isolates are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to an exponential phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Antibacterial Agent: A stock solution of this compound is prepared and serially diluted in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant potential of a compound.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of approximately 0.1 mM.

  • Reaction Mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated from a dose-response curve.[3][4][5][6]

Visualizing the Mechanisms and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Culture Stock Culture Inoculum Suspension Inoculum Suspension Stock Culture->Inoculum Suspension Culture & Harvest Inoculation Inoculation Inoculum Suspension->Inoculation Serial Dilutions Serial Dilutions 96-Well Plate 96-Well Plate Serial Dilutions->96-Well Plate Dispense 96-Well Plate->Inoculation Incubation Incubation Inoculation->Incubation 24-48h Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading MIC Determination MIC Determination Visual/Spectrophotometric Reading->MIC Determination Analysis

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis This compound Stock This compound Stock Test Concentrations Test Concentrations This compound Stock->Test Concentrations Dilute DPPH Solution DPPH Solution Mix Mix DPPH Solution->Mix Test Concentrations->Mix Incubate (Dark, 30 min) Incubate (Dark, 30 min) Mix->Incubate (Dark, 30 min) Measure Absorbance (517nm) Measure Absorbance (517nm) Incubate (Dark, 30 min)->Measure Absorbance (517nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (517nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

mitochondrial_respiration cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I NADH Dehydrogenase CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II Succinate Dehydrogenase ComplexII->CoQ ComplexIII Complex III Cytochrome bc1 CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV Cytochrome c Oxidase CytC->ComplexIV O2 O2 ComplexIV->O2 e- ATP_Synthase Complex V ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI Succinate Succinate Succinate->ComplexII H2O H2O O2->H2O ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase This compound This compound This compound->ComplexII Inhibition This compound->ComplexIII Inhibition

Caption: Postulated Mechanism of this compound on Fungal Respiration.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cochliodinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Cochliodinol, a metabolite with notable biological activities, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Key Hazard Information for this compound

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard classifications as identified in safety data sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin Irritation Causes skin irritation.[1]P264, P280, P302+P352, P333+P313, P362
Eye Irritation Causes serious eye irritation.[1]P280, P305+P351+P338, P337+P313
Skin Sensitization May cause an allergic skin reaction.[1]P261, P272, P280, P302+P352, P333+P313, P362
Aquatic Hazard (Acute) Toxic to aquatic life.[1]P273
Acute Oral Toxicity Harmful if swallowed.P264, P270, P301+P312+P330
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340+P312

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and its contaminated materials must be conducted in accordance with national and local regulations. The primary directive is to utilize an approved waste disposal facility.

Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Impervious chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[1]

  • Face Protection: Use a face shield if there is a risk of splashing.[1]

  • Lab Coat: A standard laboratory coat should be worn.

  • Original Containers: Whenever possible, leave unwanted this compound in its original container.[1]

  • No Mixing: Do not mix this compound waste with other chemical waste streams.[1]

  • Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains by using absorbent materials or drain covers.[1]

  • Absorption: Use an inert, liquid-absorbent material (e.g., Chemizorb®) to absorb the spill.[1]

  • Collection: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Store waste containers in a designated, well-ventilated, and secure area.

  • Ensure containers are tightly closed and properly labeled with the contents and associated hazards.

  • Approved Waste Disposal Plant: The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.[1]

  • Regulatory Compliance: All waste disposal activities must adhere to national and local environmental regulations.[1]

  • Contaminated Containers: Handle uncleaned, empty containers in the same manner as the product itself.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Cochliodinol_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Management start Start: Need to Dispose of this compound ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, etc.) waste_type->liquid_waste Liquid original_container Unused Product in Original Container waste_type->original_container Unused collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-proof Container liquid_waste->collect_liquid storage Store Waste in a Designated Secure Area original_container->storage collect_solid->storage collect_liquid->storage disposal Dispose of Contents/Container to an Approved Waste Disposal Plant storage->disposal end End: Disposal Complete disposal->end spill Spill Occurs contain Prevent Entry into Drains spill->contain absorb Absorb with Inert Material contain->absorb collect_spill Collect and Place in Waste Container absorb->collect_spill collect_spill->storage

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can effectively manage the disposal of this compound, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility.

References

Personal protective equipment for handling Cochliodinol

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Risk Minimization

Cochliodinol is a phenolic compound with demonstrated biological activity.[1][2] Preliminary studies have indicated some level of toxicity.[1] Due to the limited availability of comprehensive toxicological data, it is imperative to treat this compound as a potentially hazardous substance and to minimize all routes of exposure.

Key Hazard Considerations:

  • Toxicity: While preliminary tests on young turkeys and rats did not show acute toxicity, and no cytopathological effects were observed in HeLa cells at low concentrations, the full toxicological profile is unknown.[2] A safety data sheet for a hazardous chemical, though not specified as this compound, lists an oral LD50 in rats of 404 mg/kg, suggesting that similar compounds can be harmful if swallowed.[3]

  • Irritation: As with many phenolic compounds, there is a potential for skin and eye irritation.

  • Sensitization: The possibility of allergic reactions upon skin contact or inhalation cannot be ruled out.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards for hazardous chemicals.[3][4][5][6]

PPE Component Specification Purpose
Gloves Chemical-resistant, disposable (e.g., Nitrile)To prevent skin contact. Double-gloving is recommended when handling concentrated solutions.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and aerosols.[7]
Lab Coat Long-sleeved, with snap or button closuresTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of any dust or aerosols. If a fume hood is not available, a fit-tested N95 respirator or higher may be necessary, especially when handling powders.[5][6]
Footwear Closed-toe shoesTo protect feet from spills.[8]

Safe Handling Procedures

Adherence to strict operational protocols is essential to ensure a safe laboratory environment.[8][9][10][11]

3.1. Engineering Controls:

  • Chemical Fume Hood: All work with this compound, especially the handling of powders and the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

3.2. Procedural Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Assemble Materials Assemble Materials Prepare Work Area->Assemble Materials Weigh this compound Weigh this compound Assemble Materials->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Figure 1. A procedural workflow for the safe handling of this compound.

3.3. Step-by-Step Handling Protocol:

  • Preparation:

    • Don the appropriate PPE as outlined in the table above.

    • Prepare the work area by ensuring it is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

  • Handling (within a chemical fume hood):

    • Carefully weigh the required amount of this compound.

    • Prepare solutions by slowly adding the solvent to the compound.

    • Conduct the experiment, avoiding splashes and aerosol generation.

  • Cleanup:

    • Decontaminate all surfaces that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol).

    • Segregate all waste as described in the disposal plan.

    • Carefully doff PPE to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[10]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. If the spill is large, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination.

Waste Segregation and Disposal:

cluster_waste_streams Waste Generation cluster_disposal_path Disposal Pathway Solid Waste Solid Waste Labeled Hazardous Waste Container Labeled Hazardous Waste Container Solid Waste->Labeled Hazardous Waste Container Liquid Waste Liquid Waste Liquid Waste->Labeled Hazardous Waste Container Sharps Waste Sharps Waste Sharps Waste->Labeled Hazardous Waste Container Approved Waste Disposal Facility Approved Waste Disposal Facility Labeled Hazardous Waste Container->Approved Waste Disposal Facility

Figure 2. A logical diagram for the segregation and disposal of this compound waste.
  • Solid Waste: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[3]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.